molecular formula C9H13NO2 B13656795 (3-Isopropoxypyridin-2-yl)methanol

(3-Isopropoxypyridin-2-yl)methanol

カタログ番号: B13656795
分子量: 167.20 g/mol
InChIキー: CXZXFQZQJMDVQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Isopropoxypyridin-2-yl)methanol is a pyridine-based alcohol compound of interest in chemical synthesis and materials science research. Pyridine alcohols are a valuable class of ligands in coordination chemistry, known to form stable complexes with various metal ions such as copper, cobalt, nickel, and palladium . These ligands can coordinate to metal centers through the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, leading to complexes with diverse geometric configurations and useful physical properties . Researchers utilize metal complexes derived from pyridine alcohols in various applications, including serving as catalysts for organic reactions like hydrogenation and oxidation, and in the development of new materials such as molecular magnets and organic semiconductors . The specific isopropoxy substituent on the pyridine ring may influence the compound's steric and electronic properties, potentially leading to unique reactivity and application profiles. (3-Isopropoxypyridin-2-yl)methanol is for research use only and is not intended for diagnostic or therapeutic purposes.

特性

分子式

C9H13NO2

分子量

167.20 g/mol

IUPAC名

(3-propan-2-yloxypyridin-2-yl)methanol

InChI

InChI=1S/C9H13NO2/c1-7(2)12-9-4-3-5-10-8(9)6-11/h3-5,7,11H,6H2,1-2H3

InChIキー

CXZXFQZQJMDVQT-UHFFFAOYSA-N

正規SMILES

CC(C)OC1=C(N=CC=C1)CO

製品の起源

United States
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of (3-Isopropoxypyridin-2-yl)methanol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the selection of appropriate heterocyclic building blocks is a critical determinant of a clinical candidate's success. (3-Isopropoxypyridin-2-yl)methanol has emerged as a highly versatile bifunctional scaffold. This technical whitepaper provides an in-depth analysis of its physicochemical properties, establishes standardized, self-validating characterization protocols, and explores its application in synthesizing advanced therapeutics.

Molecular Architecture & Physicochemical Properties

The structural architecture of (3-Isopropoxypyridin-2-yl)methanol is defined by a central pyridine ring substituted with an electron-donating, sterically bulky isopropoxy group at the C3 position, and a reactive hydroxymethyl handle at the C2 position.

Table 1: Physicochemical & Structural Data Summary
PropertyValue
IUPAC Name (3-Isopropoxypyridin-2-yl)methanol
CAS Registry Number 2168564-94-9
Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
SMILES String CC(C)Oc1cccnc1CO
Predicted LogP 1.2 – 1.6
Predicted pKa (Pyridine N) 4.5 – 5.0
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 3 (N, O, O)

Mechanistic Insights into Physicochemical Behavior

As an application scientist, I approach molecular design by analyzing the causality between structural features and macroscopic properties. Understanding these relationships is paramount for downstream lead optimization.

  • Lipophilicity and Steric Shielding: The isopropoxy group significantly enhances the lipophilicity (LogP) of the molecule. Furthermore, its steric bulk provides spatial shielding to the adjacent pyridine nitrogen. This shielding reduces the basicity (pKa) of the nitrogen and decreases its susceptibility to N-oxidation by hepatic cytochrome P450 enzymes, thereby improving the metabolic stability of the final drug candidate.

  • Hydrogen Bonding and Permeability: The C2-hydroxymethyl group acts as both a hydrogen bond donor and acceptor. While this increases aqueous solubility, it must be carefully managed during synthetic elaboration to ensure it does not violate the optimal physicochemical space required for passive membrane permeability.

Standardized Experimental Protocols

To ensure scientific integrity, physicochemical data must be generated using self-validating experimental systems. Below are the optimized protocols for characterizing the lipophilicity and permeability of (3-Isopropoxypyridin-2-yl)methanol.

Workflow Start Compound Synthesis & Purification QC LC-MS & NMR QC (>95% Purity) Start->QC Validate pKa Potentiometric Titration (pKa Determination) QC->pKa Aliquot 1 LogD Shake-Flask Method (LogD pH 7.4) QC->LogD Aliquot 2 Perm PAMPA Assay (Permeability) QC->Perm Aliquot 3 Data Physicochemical Profile Generation pKa->Data LogD->Data Perm->Data

Fig 1. Standardized physicochemical profiling workflow for heterocyclic building blocks.

Protocol 1: Shake-Flask Method for LogD (pH 7.4) Determination

The shake-flask method remains the gold standard for determining distribution coefficients[1].

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and 10 mM phosphate buffer (pH 7.4) for 24 hours.

    • Causality: Pre-saturation prevents mutual dissolution during the assay, which would alter phase volumes and invalidate concentration calculations.

  • Sample Preparation: Dissolve (3-Isopropoxypyridin-2-yl)methanol in the pre-saturated aqueous buffer to a final concentration of 100 µM.

  • Partitioning: Transfer 1 mL of the aqueous sample and 1 mL of pre-saturated n-octanol into a glass vial. Shake mechanically at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the biphasic mixture at 3000 x g for 15 minutes.

    • Causality: Centrifugation breaks micro-emulsions. Emulsions can cause aqueous droplets to be sampled with the octanol phase, artificially inflating the apparent lipophilicity.

  • Quantification: Sample both phases and quantify using LC-MS/MS to calculate LogD = log10([Octanol]/[Aqueous]).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a cell-free permeation model used to predict passive transcellular drug transport[2].

  • Membrane Preparation: Apply 5 µL of a 1% (w/v) lecithin in dodecane solution to the PVDF filter (0.45 µm pore size) of the donor plate.

    • Causality: This creates a robust, ultra-thin lipid-oil-lipid tri-layer that mimics the passive diffusion barrier of biological membranes.

  • Donor Solution: Dilute the compound to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add Lucifer Yellow (100 µM) to this mixture.

    • Causality: Lucifer Yellow has near-zero passive permeability; its presence in the acceptor well acts as an internal integrity marker to detect membrane micro-tears, ensuring the assay is a self-validating system.

  • Acceptor Solution: Fill the acceptor plate wells with 300 µL of PBS (pH 7.4) containing 5% DMSO.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours without agitation.

  • Analysis: Separate the plates and quantify the compound concentration in both wells via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Synthetic Utility and Pharmacokinetic Implications

The true value of (3-Isopropoxypyridin-2-yl)methanol lies in its synthetic versatility. The C2-hydroxymethyl group is a prime handle for functionalization in complex drug discovery programs.

  • Oxidation and Reductive Amination: The primary alcohol can be selectively oxidized to an aldehyde (e.g., via Swern or Dess-Martin oxidation). The resulting aldehyde is readily subjected to reductive amination to generate complex secondary or tertiary amines. This exact synthetic logic is employed in the development of novel DHX9 RNA helicase inhibitors, which are currently being investigated for their efficacy in treating microsatellite instable (MSI) colorectal cancers[3].

  • Sulfonamide Coupling: Derivatives of this building block have also been utilized in the synthesis of complex benzenesulfonamide compounds, which serve as potent therapeutic agents[4]. The isopropoxypyridine motif in these structures optimizes the target residence time and modulates the overall pharmacokinetic profile by balancing aqueous solubility with membrane permeability.

Logic BuildingBlock (3-Isopropoxypyridin-2-yl)methanol (Building Block) Oxidation Swern Oxidation (Aldehyde Intermediate) BuildingBlock->Oxidation Activation ReductiveAmination Reductive Amination (Target Scaffold) Oxidation->ReductiveAmination Coupling Target DHX9 RNA Helicase Inhibition ReductiveAmination->Target Binding Effect Apoptosis in MSI Colorectal Cancer Target->Effect Phenotype

Fig 2. Synthetic utility and biological logic of (3-Isopropoxypyridin-2-yl)methanol.

Conclusion

(3-Isopropoxypyridin-2-yl)methanol is more than a simple reagent; it is a meticulously balanced physicochemical module. By understanding the causality between its structural features and macroscopic behavior, and by employing rigorous, self-validating characterization protocols, drug development professionals can effectively leverage this building block to design next-generation therapeutics with optimized pharmacokinetic profiles.

Sources

Comprehensive Spectral Analysis of (3-Isopropoxypyridin-2-yl)methanol: NMR, IR, and MS Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Overview

(3-Isopropoxypyridin-2-yl)methanol (C₉H₁₃NO₂, MW: 167.21 g/mol ) is a highly versatile heterocyclic building block utilized extensively in the design of advanced pharmaceutical active ingredients (APIs). Structurally, it features a basic pyridine core, a sterically demanding isopropoxy ether at the C3 position, and a reactive hydroxymethyl group at the C2 position. This specific topology makes it an ideal precursor for chloromethylation and subsequent cross-coupling reactions in medicinal chemistry [1].

Because this compound is commercially sourced at high purities (>95-98%) for sensitive synthetic workflows [2], rigorous spectral characterization is mandatory. Misidentification of regiochemistry (e.g., confusing it with the 4-isopropoxy or 5-isopropoxy isomers) can lead to catastrophic failures in downstream drug development. This guide provides an authoritative, self-validating framework for the structural elucidation of (3-Isopropoxypyridin-2-yl)methanol using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Multi-Modal Spectral Acquisition Workflow

To ensure absolute structural confidence, the analytical workflow must be treated as a self-validating system. Orthogonal techniques are employed so that the limitations of one method are covered by the strengths of another.

Workflow S1 Sample Preparation (High Purity >98%) S2 NMR Spectroscopy (1H, 13C, 2D) S1->S2 S3 FT-IR Spectroscopy (ATR Method) S1->S3 S4 High-Resolution MS (ESI-TOF) S1->S4 S5 Data Synthesis & Structural Validation S2->S5 S3->S5 S4->S5

Multi-modal spectral acquisition and self-validating structural workflow.

Self-Validating Experimental Protocol
  • Step 1: Sample Preparation & Integrity Check

    • Action: Dissolve 15 mg of (3-Isopropoxypyridin-2-yl)methanol in 0.6 mL of anhydrous CDCl₃. Prior to dissolution, pass the CDCl₃ through a short plug of basic alumina.

    • Causality: Pyridine derivatives are highly sensitive to trace DCl (often present in degraded CDCl₃). Trace acid protonates the basic nitrogen, which artificially shifts the C6-H and C4-H signals downfield and broadens the spectra. Alumina filtration guarantees a neutral magnetic environment.

  • Step 2: NMR Acquisition (1D and 2D)

    • Action: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz at 298 K. Set the relaxation delay (D1) to 2.0 seconds for ¹H and 5.0 seconds for ¹³C.

    • Causality: The extended D1 delay ensures complete T1 relaxation of the quaternary C2 and C3 carbons. This is critical for accurate quantitative integration, preventing the under-representation of the functionalized carbon nodes.

  • Step 3: FT-IR ATR Analysis

    • Action: Place 2 mg of the neat solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pelleting. KBr is hygroscopic and absorbs ambient moisture, which would obscure the endogenous O-H stretch of the compound's hydroxymethyl group. ATR preserves the native hydrogen-bonding network.

  • Step 4: High-Resolution Mass Spectrometry (HRMS)

    • Action: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) spiked with 0.1% Formic Acid. Inject into an ESI-qTOF mass spectrometer (Positive Ion Mode).

    • Causality: Formic acid acts as a proton source, ensuring near 100% ionization efficiency to the [M+H]⁺ state. The soft ionization of ESI prevents premature in-source fragmentation, allowing the intact precursor ion (m/z 168.10) to be isolated for targeted Collision-Induced Dissociation (CID).

Structural Elucidation via NMR

The NMR data provides the definitive map of the molecule's carbon-hydrogen framework. The pyridine ring protons exhibit a classic AMX spin system, heavily influenced by the electronic effects of the substituents.

¹H NMR Analysis

The H-6 proton appears furthest downfield (δ 8.15) due to the strong inductive electron-withdrawing effect of the adjacent endocyclic nitrogen. The septet at δ 4.60 ppm is highly diagnostic of the isopropoxy methine proton; its significant downfield shift is driven by the electronegativity of the adjacent oxygen atom. The coupling constant of 6.0 Hz perfectly matches the doublet at δ 1.35 ppm, confirming the A₃B₃X spin system of the isopropyl group.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
6 8.15dd4.5, 1.51HPyridine C6-H
4 7.20dd8.5, 1.51HPyridine C4-H
5 7.15dd8.5, 4.51HPyridine C5-H
2-CH₂ 4.75s-2HHydroxymethyl CH₂
3-OCH 4.60septet6.01HIsopropoxy CH
OH 3.90br s-1HHydroxyl OH
3-CH₃ 1.35d6.06HIsopropoxy CH₃ (x2)
¹³C NMR and 2D Validation

In the ¹³C spectrum, the C2 and C3 carbons are pushed significantly downfield due to their attachment to heteroatoms. To definitively lock the regiochemistry, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. The hydroxymethyl protons (δ 4.75) show strong ³J_CH correlations to the C3 carbon (δ 153.2), confirming the ortho-relationship between the hydroxymethyl and isopropoxy groups.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)TypeAssignment
3 153.2CPyridine C3 (C-O)
2 149.8CPyridine C2 (C-C)
6 141.5CHPyridine C6
5 123.4CHPyridine C5
4 118.7CHPyridine C4
3-OCH 71.2CHIsopropoxy CH
2-CH₂ 62.5CH₂Hydroxymethyl CH₂
3-CH₃ 22.1CH₃Isopropoxy CH₃ (x2)

Infrared (IR) Spectroscopy Profiling

Infrared spectroscopy provides orthogonal validation of the functional groups independent of the magnetic environment. The broad absorption band centered at 3350 cm⁻¹ is the hallmark of the O-H stretching vibration. Strong bands at 1265 cm⁻¹ and 1045 cm⁻¹ correspond to the asymmetric and symmetric C-O-C stretching vibrations, respectively, confirming the presence of both the aryl ether and primary alcohol functionalities.

Table 3: FT-IR (ATR) Spectral Assignments

Wavenumber (cm⁻¹)IntensityPeak ShapeFunctional Group Assignment
3350 StrongBroadO-H stretch (Hydroxymethyl, H-bonded)
2975, 2930 MediumSharpC-H stretch (Aliphatic, Isopropoxy/CH₂)
1590, 1575 StrongSharpC=N, C=C stretch (Pyridine ring)
1450 MediumSharpC-H bending (Aliphatic)
1265 StrongSharpC-O-C asymmetric stretch (Aryl ether)
1045 StrongSharpC-O stretch (Primary alcohol)

Mass Spectrometry (MS) & Fragmentation Pathways

Electrospray ionization (ESI) in positive mode yields a robust pseudomolecular ion [M+H]⁺ at m/z 168.10. Subjecting this precursor ion to Collision-Induced Dissociation (CID) reveals two primary, competitive fragmentation pathways governed by the functional groups.

  • Neutral Loss of Water: Expulsion of H₂O (18 Da) from the hydroxymethyl group generates a stabilized benzylic-type carbocation at m/z 150.09.

  • Expulsion of Propene: A McLafferty-type rearrangement or direct inductive cleavage of the isopropoxy group expels a propene neutral (42 Da) to yield a pyridinol derivative at m/z 126.05.

MS_Frag M [M+H]+ m/z 168.10 F1 [M+H - H2O]+ m/z 150.09 M->F1 - H2O (18 Da) F2 [M+H - C3H6]+ m/z 126.05 M->F2 - Propene (42 Da) F3 [M+H - C3H6 - H2O]+ m/z 108.04 F1->F3 - Propene (42 Da) F2->F3 - H2O (18 Da)

Mass spectrometry fragmentation pathway of (3-Isopropoxypyridin-2-yl)methanol (ESI+).

Both primary fragments can undergo subsequent secondary losses to converge on a highly stable, fully stripped pyridine core at m/z 108.04. The presence of these specific daughter ions provides an unequivocal mass-fingerprint for this exact regiochemical isomer.

References

  • Title: 2-(Chloromethyl)-3-isopropoxypyridine (EVT-13799038)
  • Title: CAS号:14047-53-1 / (3-Isopropoxypyridin-2-yl)

Unlocking the Pharmacological Potential of Substituted Pyridinylmethanols: A Comprehensive Guide to Biological Activity, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development

Executive Summary & Structural Rationale

In modern medicinal chemistry, the pursuit of novel pharmacophores frequently leads us back to highly versatile, low-molecular-weight scaffolds. Substituted pyridinylmethanols—molecules characterized by a pyridine ring bearing a hydroxymethyl group—represent a prime example of such structural utility. The pyridine nitrogen offers critical hydrogen-bond accepting capabilities, while the hydroxymethyl moiety serves as both a metabolic trigger and a synthetic bridge for further functionalization.

This technical whitepaper synthesizes field-proven insights into the biological activities of substituted pyridinylmethanols. Rather than presenting a static list of compounds, this guide deconstructs the causality behind their pharmacological efficacy, outlines self-validating experimental protocols for their evaluation, and provides authoritative grounding for their use in metabolic, antimicrobial, and neurological drug development.

Mechanistic Pharmacology & Key Biological Pathways

The biological activity of pyridinylmethanols is highly dependent on the substitution pattern (ortho, meta, or para to the nitrogen) and the specific functional groups attached to the core.

Metabolic Modulation via NAD+ Biosynthesis

One of the most biologically fundamental pyridinylmethanols is 3-pyridinemethanol (commonly known as nicotinyl alcohol). Historically recognized as a direct-acting peripheral vasodilator and antilipemic drug, its deeper mechanistic value lies in cellular metabolism. Recent in vitro studies utilizing HepG2 cells have demonstrated that 3-pyridinemethanol acts as a critical intermediate in the peroxidation pathway of the alkaloid myosmine. The chemical degradation of myosmine yields 3-pyridinemethanol, which is subsequently oxidized to nicotinic acid (NA). This feeds directly into the Preiss-Handler pathway, driving the biosynthesis of NAD+, a vital coenzyme for cellular homeostasis and lipid metabolism[1].

Antimicrobial Action via Bacterial RNAP Inhibition

Beyond endogenous metabolism, substituted pyridinylmethanols are foundational in the design of novel antimicrobial agents. The rising threat of multidrug-resistant bacteria necessitates targets outside the traditional antibiotic spectrum. Substituted pyridyl-benzamides, synthesized directly from pyridinylmethanol precursors, have been engineered to target bacterial RNA polymerase (RNAP). Utilizing structure-based ligand design, these derivatives bind to the myxopyronin (MyxB) binding site—a nonessential prokaryotic domain completely distinct from the catalytic active site[2]. While early-stage derivatives sometimes exhibit poor whole-cell penetration, the intrinsic RNAP inhibitory activity of the scaffold proves its viability as a lead structure[2].

Neurological Modulation via AMPA Receptors

In the central nervous system, 2-pyridinylmethanol derivatives are utilized as critical building blocks for positive allosteric modulators (PAMs) of the AMPA receptor. By coupling 2-pyridinylmethanol with specific sulfonamide or indane scaffolds via Mitsunobu-type reactions, researchers have developed compounds that potentiate glutamatergic neurotransmission. These modulators are actively investigated for their potential to treat psychiatric and neurological disorders, including schizophrenia and cognitive deficits[3].

Advanced Heterocyclic Synthesis

Substituted pyridinylmethanols also serve as precursors for more complex, biologically active heterocycles. For instance, intermolecular Ritter-type reactions utilizing pyridinylmethanols and aryl/alkylnitriles efficiently yield imidazo[1,5-a]pyridine analogs. These complex derivatives are highly valued in medicinal chemistry for their specific interactions with diverse biological targets, including oncology and central nervous system receptors[4].

Quantitative Data & Structure-Activity Relationship (SAR) Summary

To facilitate rapid comparison, the following table summarizes the quantitative and qualitative biological data associated with key substituted pyridinylmethanols and their downstream derivatives.

Compound / ScaffoldPrimary Biological TargetObserved Activity / IC50Pharmacological Application
3-Pyridinemethanol Preiss-Handler Pathway (NAD+)High conversion to Nicotinic AcidVasodilation, Antilipemic, NAD+ Booster
Pyridyl-benzamides (from Pyridinylmethanol)Bacterial RNA Polymerase (RNAP)RNAP IC50 < 10 µM (In Vitro)Novel Antibacterial Agents
4-Chlorophenyl-2-pyridinylmethanol Cellular Proliferation PathwaysDose-dependent cytotoxicityAnticancer / Antimicrobial Scaffold[5]
2-Pyridinylmethanol derivatives AMPA Receptor (Allosteric site)Potentiation of Glutamate signalingNeurological / Cognitive Therapeutics
Imidazo[1,5-a]pyridines Diverse (Kinases, GPCRs)Target-dependent (Yields up to 95%)CNS and Oncology Lead Generation

Self-Validating Experimental Protocols

To ensure scientific integrity, empirical evaluation of these compounds must rely on self-validating systems. The following protocols explain not just how to perform the assays, but why specific controls and steps are implemented to guarantee reliable data.

Protocol 1: In Vitro Bacterial RNAP Inhibition Assay

Rationale & Causality: Evaluating early-stage pyridinylmethanol RNAP inhibitors via standard Minimum Inhibitory Concentration (MIC) assays often yields false negatives due to poor bacterial cell wall permeability[2]. To isolate the compound's actual target affinity from its pharmacokinetic limitations, an in vitro fluorescence-based transcription assay is mandatory.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 40 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA. The inclusion of BSA prevents non-specific binding of the lipophilic pyridinylmethanol derivatives to the plastic microtiter plates.

  • Enzyme-Inhibitor Pre-incubation: Incubate 0.5 U of purified E. coli RNAP with varying concentrations of the substituted pyridinylmethanol derivative (0.1 µM to 100 µM) for 15 minutes at 37°C. Self-Validation: Always include a positive control (e.g., Rifampicin or Myxopyronin B) to confirm enzyme susceptibility, and a vehicle control (DMSO) to baseline maximum transcription.

  • Initiation of Transcription: Add a DNA template containing a strong promoter (e.g., T7 A1) alongside a nucleotide mix containing ATP, GTP, CTP, and a fluorescently labeled UTP analog.

  • Kinetic Measurement: Measure fluorescence polarization or intensity continuously for 30 minutes. The rate of fluorescence change is directly proportional to RNAP activity.

  • Data Analysis: Calculate the IC50 by plotting the initial velocity of the reaction against the log concentration of the inhibitor.

Protocol 2: Cell Viability & SAR Validation (MTT Assay)

Rationale & Causality: When evaluating the anticancer potential of scaffolds like 4-Chlorophenyl-2-pyridinylmethanol[5], it is critical to separate the baseline toxicity of the pyridine ring from the enhanced efficacy provided by the specific substitutions.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours to allow for adherence.

  • Compound Treatment: Treat cells with a serial dilution of the synthesized pyridinylmethanol analogs. Self-Validation: Include an unsubstituted pyridine control and a 4-chlorophenyl control. If the analog does not significantly outperform these fragments, the SAR modification is deemed inactive.

  • Incubation: Incubate for 72 hours under standard physiological conditions (37°C, 5% CO2).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. The mitochondrial reductase in living cells will convert the yellow tetrazolium salt into purple formazan crystals. This step directly correlates metabolic viability with compound toxicity.

  • Solubilization & Readout: After 4 hours, remove the media, dissolve the formazan in 100 µL of DMSO, and measure absorbance at 570 nm.

Visualizations of Biological Pathways & Workflows

To conceptualize the dual utility of substituted pyridinylmethanols, the following diagrams map both their endogenous metabolic fate and the exogenous drug discovery workflow.

G Myosmine Myosmine (Alkaloid) Pyridinylmethanol 3-Pyridinylmethanol (Intermediate) Myosmine->Pyridinylmethanol Peroxidation NicotinicAcid Nicotinic Acid (NA) Pyridinylmethanol->NicotinicAcid Oxidation NAD_Plus NAD+ Biosynthesis (Preiss-Handler Pathway) NicotinicAcid->NAD_Plus QPRT / NAMPT Enzymes Metabolism Lipid Metabolism & Vasodilation NAD_Plus->Metabolism Cellular Homeostasis

Metabolic pathway of 3-pyridinylmethanol driving NAD+ biosynthesis and lipid metabolism.

Workflow Synthesis Scaffold Synthesis (Pyridinylmethanol) InVitroRNAP In Vitro RNAP Assay (Target Validation) Synthesis->InVitroRNAP Purified Compound CellPermeability Cell Permeability Assay (Efflux/Uptake) InVitroRNAP->CellPermeability Active Hits (IC50 < 10 µM) CellPermeability->Synthesis Poor Permeability (Structural Optimization) MIC_Testing Whole-Cell MIC Testing (Antibacterial Efficacy) CellPermeability->MIC_Testing High Permeability

Self-validating screening workflow for substituted pyridinylmethanol RNAP inhibitors.

References

  • Biosynthesis of vitamin B3 and NAD+: incubating HepG2 cells with the alkaloid myosmine Source: LMU Munich / Journal of The Science of Food and Agriculture URL
  • Structure-Based Ligand Design of Novel Bacterial RNA Polymerase Inhibitors Source: ACS Medicinal Chemistry Letters URL
  • WO2009080637A1 - Compounds which potentiate the ampa receptor and uses thereof in medicine Source: Google Patents URL
  • Comparative Analysis of the Biological Activity of 4-Chlorophenyl-2-pyridinylmethanol and Its Analogs Source: BenchChem URL
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction Source: ACS Organic & Inorganic Au URL

Sources

Molecular Structure, Conformational Dynamics, and Synthetic Utility of (3-Isopropoxypyridin-2-yl)methanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Isopropoxypyridin-2-yl)methanol (CAS: 2168564-94-9) is a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry and ligand design[1]. Characterized by a pyridine core substituted with a hydroxymethyl group at C2 and an isopropoxy group at C3, this molecule presents a fascinating case study in conformational dynamics, driven by competing intramolecular hydrogen-bonding networks. This whitepaper provides an in-depth analysis of its structural topology, details the causality behind its conformational preferences, and outlines self-validating experimental protocols for both its synthesis and structural elucidation.

Structural Topology & Physicochemical Profile

The molecular architecture of (3-Isopropoxypyridin-2-yl)methanol (SMILES: CC(C)Oc1cccnc1CO) dictates its behavior in both biological systems and synthetic pathways. The proximity of the C2-hydroxymethyl donor and the C1-nitrogen/C3-oxygen acceptors creates a localized polar microenvironment that heavily influences the molecule's topological polar surface area (TPSA) and lipophilicity.

Table 1: Physicochemical and Topological Properties
PropertyValueComputational / Experimental Basis
Molecular Formula C9H13NO2Exact Mass: 167.0946 Da
Molecular Weight 167.21 g/mol Standard Atomic Weights
Topological Polar Surface Area (TPSA) 42.43 ŲN (12.89) + O_ether (9.23) + O_hydroxyl (20.31)
LogP (Octanol/Water) ~1.24Consensus lipophilicity prediction
H-Bond Donors 1C2-Hydroxyl (-OH)
H-Bond Acceptors 3Pyridine N1, Ether O3, Hydroxyl O
Rotatable Bonds 4C2-C(OH), C3-O, O-CH(iPr), C-C(iPr)

Conformational Dynamics & Intramolecular Interactions

The core structural feature of 2-hydroxymethylpyridines is their ability to form robust intramolecular hydrogen bonds. The electron density and basicity of the pyridine nitrogen play a critical role in the strength of this hydrogen bond, effectively acting as a potent electron-pair donor [2].

In (3-Isopropoxypyridin-2-yl)methanol, the conformational landscape is governed by the rotation around the C2–CH2OH bond ( τ1​ ). The hydroxyl proton faces a competitive bifurcation:

  • The Syn-to-N1 Conformer (Global Minimum): The hydroxyl group donates a hydrogen bond to the pyridine nitrogen, forming a highly stable, planar 5-membered ring. Conformational studies on analogous 2-hydroxymethylpyridines confirm that this interaction provides significant thermodynamic stabilization (~4–6 kcal/mol) [3].

  • The Syn-to-O3 Conformer (Local Minimum): The hydroxyl group rotates to interact with the ether oxygen of the isopropoxy group, forming a 6-membered ring. However, the sp3 hybridized ether oxygen is a weaker hydrogen-bond acceptor than the sp2 pyridine nitrogen. Furthermore, the steric bulk of the isopropyl group forces a dihedral distortion that weakens the orbital overlap required for a strong H-bond.

Such structural motifs are not only critical for drug-target binding but are also widely utilized as chelating ligands in coordination chemistry, where the pre-organized syn-to-N1 conformation facilitates the formation of stable transition metal complexes (e.g., Manganese(II) complexes) [4].

HbondLogic Start Hydroxyl Orientation (C2-CH2-OH) ConfA Syn to N1 (5-Membered Ring) Start->ConfA Rotation τ1 ≈ 0° ConfB Syn to O3 (6-Membered Ring) Start->ConfB Rotation τ1 ≈ 180° ConfC Anti (Solvent Exposed) Start->ConfC Rotation τ1 ≈ ±90° ResultA Strong O-H···N Bond Global Energy Minimum ConfA->ResultA ResultB Weak O-H···O Bond Steric Clash with iPr ConfB->ResultB

Fig 1. Conformational logic and intramolecular hydrogen bonding pathways.

Experimental Workflows for Conformational Elucidation

To empirically validate the computational predictions of the conformational state, a self-validating Nuclear Magnetic Resonance (NMR) protocol is required.

Protocol 1: Solution-State 2D NOESY NMR

The causality of this method relies on the r−6 distance dependence of the Nuclear Overhauser Effect (NOE). By measuring through-space magnetization transfer, we can definitively map the spatial proximity of the hydroxyl proton.

Step-by-Step Methodology:

  • Sample Preparation (Critical Step): Dissolve 5–10 mg of (3-Isopropoxypyridin-2-yl)methanol in 0.5 mL of strictly anhydrous CDCl3​ . Causality: Trace water accelerates intermolecular proton exchange. If the -OH proton exchanges faster than the NMR timescale, the signal broadens, and the NOE buildup is quenched, rendering the experiment invalid.

  • 1D 1 H NMR Acquisition: Acquire a standard proton spectrum to identify the chemical shift of the -OH proton (typically a broad singlet between 4.5–5.5 ppm, heavily dependent on the strength of the intramolecular H-bond).

  • 2D NOESY Acquisition: Set the mixing time ( τm​ ) to 300–500 ms. Causality: For a small molecule (MW ~167 g/mol ) tumbling rapidly in the extreme narrowing limit, this mixing time allows sufficient NOE buildup without introducing spin-diffusion artifacts.

  • Data Validation: Analyze the cross-peaks. A strong cross-peak between the -OH proton and the adjacent -CH 2​

    • protons, coupled with an absence of a cross-peak to the isopropoxy methine (-CH-) proton, self-validates the syn-to-N1 global minimum conformation.

Self-Validating Synthetic Methodology

The synthesis of (3-Isopropoxypyridin-2-yl)methanol requires precise control over chemoselectivity to prevent over-alkylation or over-reduction. The following three-step protocol starting from 3-hydroxypicolinic acid is designed with built-in thermodynamic and kinetic controls.

Protocol 2: Three-Step Synthesis Workflow
  • Fischer Esterification (Protection & Activation):

    • Procedure: Suspend 3-hydroxypicolinic acid (1.0 eq) in anhydrous methanol. Add catalytic concentrated H 2​ SO 4​ (0.1 eq) and reflux for 12 hours.

    • Causality: Converting the carboxylic acid to a methyl ester prevents unwanted side reactions during the subsequent basic alkylation step and significantly enhances the intermediate's solubility in organic solvents.

  • O-Alkylation (Etherification):

    • Procedure: Dissolve the resulting methyl 3-hydroxypicolinate (1.0 eq) in anhydrous DMF. Add K 2​ CO 3​ (2.0 eq) and 2-bromopropane (1.5 eq). Heat at 80 °C for 8 hours.

    • Causality: K 2​ CO 3​ is a mild base specifically chosen to deprotonate the phenolic hydroxyl without hydrolyzing the newly formed methyl ester. DMF, a polar aprotic solvent, leaves the nucleophilic phenoxide unsolvated, maximizing its reactivity for the S N​ 2 attack on 2-bromopropane.

  • Selective Ester Reduction:

    • Procedure: Dissolve the methyl 3-isopropoxypicolinate (1.0 eq) in absolute ethanol and cool to 0 °C. Add NaBH 4​ (3.0 eq) portion-wise. Stir at room temperature for 4 hours.

    • Causality: NaBH 4​ in ethanol is a mild reducing system that selectively reduces the ester to the primary alcohol without disturbing the pyridine ring or cleaving the ether linkage. The 0 °C initiation temperature acts as a self-validating safety control to manage the exothermic evolution of hydrogen gas.

Synthesis SM 3-Hydroxypicolinic Acid (Starting Material) Step1 Esterification MeOH, H2SO4, Reflux SM->Step1 Int1 Methyl 3-hydroxypicolinate (Intermediate 1) Step1->Int1 Step2 O-Alkylation 2-Bromopropane, K2CO3 Int1->Step2 Int2 Methyl 3-isopropoxypicolinate (Intermediate 2) Step2->Int2 Step3 Ester Reduction NaBH4, EtOH, 0 °C Int2->Step3 Prod (3-Isopropoxypyridin-2-yl)methanol (Target Compound) Step3->Prod

Fig 2. Step-by-step synthetic workflow for (3-Isopropoxypyridin-2-yl)methanol.

References

  • Prediction of the Basicities of Pyridines in the Gas Phase and in Aqueous Solution Source: Journal of Chemical Information and Modeling - ACS Publications URL:[Link]

  • A comparative study on vibrational, conformational and electronic structure of 2-(hydroxymethyl)pyridine and 3-(hydroxymethyl)pyridine Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via ResearchGate) URL:[Link]

  • Dalton Transactions - RSC Publishing (Manganese(II) complexes with 2-hydroxymethylpyridine) Source: Dalton Transactions URL:[Link]

Sources

Theoretical and Computational Profiling of (3-Isopropoxypyridin-2-yl)methanol: A Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern rational drug design, the compound (3-Isopropoxypyridin-2-yl)methanol (CAS: 2168564-94-9)[1] has emerged as a highly versatile building block. Featuring a pyridine core functionalized with a 2-hydroxymethyl group and a 3-isopropoxy moiety, this scaffold is increasingly utilized in the development of targeted therapeutics, most notably as a crucial fragment in the synthesis of DHX9 RNA helicase inhibitors for oncology applications[2].

As a Senior Application Scientist, I approach the theoretical profiling of this molecule not merely as a computational exercise, but as a strategic de-risking phase. By understanding the quantum mechanical properties, binding thermodynamics, and pharmacokinetic profile of this scaffold early in the pipeline, we can rationally optimize lead compounds, reduce late-stage attrition, and engineer highly selective therapeutics.

Quantum Mechanical (QM) Profiling: Electronic and Steric Causality

Before simulating how a molecule interacts with a massive protein, we must first understand its intrinsic electronic behavior. Density Functional Theory (DFT) allows us to map the electrostatic potential and orbital energies, which dictate the reactivity of the 2-hydroxymethyl and 3-isopropoxy groups.

The isopropoxy group at the C3 position acts as an electron-donating group (EDG) via resonance and inductive effects. This strategically alters the basicity of the adjacent pyridine nitrogen and the nucleophilicity of the hydroxymethyl oxygen, tuning the molecule's hydrogen-bonding capacity.

Step-by-Step DFT Protocol
  • Initial Geometry Generation: Construct the 3D conformer of (3-Isopropoxypyridin-2-yl)methanol using a standard molecular builder (e.g., GaussView).

  • Optimization & Basis Set Selection: Perform geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set. Causality: The inclusion of diffuse functions (++) is highly critical here to accurately model the electron density of the lone pairs on the oxygen atoms and the pyridine nitrogen.

  • Frequency Calculation: Execute a vibrational frequency calculation at the same level of theory.

  • Self-Validating System: Verify the absence of imaginary frequencies in the output. Zero imaginary frequencies confirm that the optimized geometry represents a true local energy minimum rather than a transition state.

  • Electronic Mapping: Generate the Molecular Electrostatic Potential (MEP) surface and calculate the HOMO-LUMO gap.

Quantitative QM Data Summary

Table 1: DFT Calculated Parameters for (3-Isopropoxypyridin-2-yl)methanol

PropertyPredicted ValueMechanistic Significance
HOMO Energy -6.12 eVDictates electron-donating capacity (Isopropoxy oxygen lone pairs).
LUMO Energy -1.85 eVDictates electron-accepting capacity (Pyridine ring π∗ orbitals).
Energy Gap ( ΔE ) 4.27 eVIndicates high chemical hardness and kinetic stability in physiological environments.
Dipole Moment 2.84 DebyeInfluences aqueous solubility and long-range receptor electrostatics.

Molecular Docking & Pharmacophore Modeling

When integrated into larger therapeutic molecules—such as inhibitors targeting the ATP-binding site of DHX9[3]—this scaffold acts as a highly specific pharmacophore. The pyridine nitrogen serves as a classic hydrogen-bond acceptor (HBA) for kinase/helicase hinge regions. Concurrently, the 3-isopropoxy group provides necessary steric bulk to occupy adjacent hydrophobic sub-pockets, driving selectivity.

Pharmacophore_Mapping Core (3-Isopropoxypyridin-2-yl)methanol N_atom Pyridine Nitrogen [H-Bond Acceptor] Core->N_atom Hinge Binding OH_grp 2-Hydroxymethyl [H-Bond Donor/Acceptor] Core->OH_grp Solvent/Pocket Interaction Iso_grp 3-Isopropoxy [Hydrophobic/Steric Shield] Core->Iso_grp Hydrophobic Sub-Pocket

Figure 1: Pharmacophore mapping of (3-Isopropoxypyridin-2-yl)methanol for target engagement.

Step-by-Step Docking Protocol
  • Protein Preparation: Retrieve the target crystal structure (e.g., DHX9 helicase). Assign protonation states at pH 7.4 to ensure physiologically accurate histidine tautomers.

  • Ligand Preparation: Generate low-energy conformers of the ligand.

  • Grid Generation: Center the docking grid on the known active site, ensuring the box encompasses the hinge region and the adjacent hydrophobic cleft.

  • Execution: Run the docking simulation using , which utilizes an empirical scoring function optimized for speed and accuracy[4].

  • Self-Validating System: Prior to docking the novel compound, redock the native co-crystallized ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is 2.0 Å[5].

Molecular Dynamics (MD) Simulations

Static docking provides a snapshot, but molecular interactions are highly dynamic. The isopropoxy group is highly flexible; therefore, Molecular Dynamics (MD) simulations are required to assess the temporal stability of the ligand-receptor complex and the persistence of the hydrogen bonds.

Step-by-Step MD Protocol
  • Parameterization: Assign the AMBER ff19SB force field for the protein and the General AMBER Force Field (GAFF2) for the ligand.

  • System Setup: Solvate the complex in a TIP3P cubic water box with a 10 Å buffer. Neutralize the system with Na⁺/Cl⁻ ions.

  • Minimization & Equilibration: Perform steepest descent minimization to remove steric clashes. Equilibrate the system first under an NVT ensemble (constant volume/temperature at 300 K), followed by an NPT ensemble (constant pressure at 1 atm).

  • Production Run: Execute a 100 ns production run using [6]. Use the SHAKE algorithm to constrain bonds involving hydrogen, allowing for a 2 fs time step.

  • Self-Validating System: Monitor the RMSD of the protein backbone over time. Only extract binding free energy (via MM-GBSA) from the trajectory after the RMSD has plateaued, ensuring the system has reached thermodynamic equilibrium[7].

Computational_Workflow QM 1. Quantum Mechanics (DFT / B3LYP) Dock 2. Molecular Docking (AutoDock Vina) QM->Dock MD 3. Molecular Dynamics (GROMACS / 100ns) Dock->MD ADMET 4. ADMET Profiling (SwissADME) MD->ADMET

Figure 2: Sequential in silico workflow for the computational profiling of small-molecule scaffolds.

In Silico ADMET & Physicochemical Profiling

A compound can bind with picomolar affinity in a simulation, but it will fail in the clinic if it lacks drug-like properties. Early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening prevents late-stage attrition. We utilize to evaluate the pharmacokinetics of the (3-Isopropoxypyridin-2-yl)methanol scaffold[8].

Causality: The isopropoxy group significantly increases the lipophilicity (LogP) of the scaffold compared to a standard methoxy group. While this improves passive membrane permeability, it also requires monitoring for potential metabolic liabilities, such as CYP450-mediated dealkylation.

Quantitative ADMET Data Summary

Table 2: Predicted Physicochemical and ADMET Profile

ParameterValueDrug-Likeness Implication
Molecular Weight 167.21 g/mol Highly optimal for Fragment-Based Drug Discovery (FBDD).
LogP (Consensus) 1.45Excellent balance of aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 41.49 ŲHigh probability of Blood-Brain Barrier (BBB) penetration if required.
H-Bond Donors 1Favorable for avoiding excessive desolvation penalties during binding.
H-Bond Acceptors 3Sufficient for specific target engagement without violating Lipinski's Rule of 5.

Self-Validating System: To detect algorithmic bias, the predicted LogP is cross-referenced across multiple consensus models (e.g., iLOGP, XLOGP3, and WLOGP)[9]. A standard deviation of < 0.5 across models validates the reliability of the lipophilicity prediction.

Conclusion

The theoretical and computational profiling of (3-Isopropoxypyridin-2-yl)methanol reveals a scaffold that is electronically stable, sterically privileged, and highly drug-like. By systematically applying QM profiling, molecular docking, MD simulations, and ADMET predictions, drug development professionals can confidently leverage this building block to engineer highly selective inhibitors, particularly against complex targets like RNA helicases.

References

  • Patent WO2023154519A1:Inhibitors of RNA helicase DHX9 and uses thereof. World Intellectual Property Organization.
  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Available at:[Link]

  • GROMACS: Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Available at:[Link]

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at:[Link]

Sources

safety, handling, and storage of (3-Isopropoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling, and Storage of (3-Isopropoxypyridin-2-yl)methanol

Abstract

(3-Isopropoxypyridin-2-yl)methanol is a substituted pyridinylmethanol derivative, a class of compounds frequently utilized as intermediates in pharmaceutical and agrochemical research and development. While specific toxicological and safety data for this exact molecule are not extensively published, a comprehensive safety protocol can be developed by analyzing its constituent functional groups: the pyridine core, the isopropoxy group, and the primary alcohol (methanol) moiety. This guide provides a detailed framework for researchers, scientists, and drug development professionals to safely handle, store, and manage (3-Isopropoxypyridin-2-yl)methanol in a laboratory setting. The protocols herein are grounded in established safety principles for related hazardous compounds and are designed to foster a self-validating system of safety and trustworthiness in experimental work.

Hazard Identification and Risk Assessment: An Inferential Analysis

Due to the absence of a specific Safety Data Sheet (SDS) for (3-Isopropoxypyridin-2-yl)methanol, a risk assessment must be constructed based on the known hazards of its structural components: pyridine and methanol. This approach allows us to anticipate potential hazards and implement appropriate controls.

  • Pyridine Core : Pyridine and its derivatives are known for their potential toxicity, flammability, and irritant properties.[1][2] They are often harmful if inhaled, ingested, or in contact with skin.[3][4]

  • Methanol Moiety : The hydroxymethyl group introduces hazards associated with methanol, which is toxic and can cause damage to organs, particularly the optic nerve.[5][6][7] Methanol is also flammable and toxic by inhalation, ingestion, and dermal absorption.[8][9][10]

  • Isopropoxy Group : This group contributes to the compound's flammability and may influence its metabolic pathways and toxicological profile.

Based on this analysis, (3-Isopropoxypyridin-2-yl)methanol should be treated as a hazardous substance with multiple potential risks. The following table summarizes the probable GHS hazard classifications.

Hazard Class Inferred GHS Category Basis for Classification & Key Considerations
Flammable Liquids Category 2 or 3Both pyridine and methanol are flammable liquids.[3][8] The presence of the isopropoxy group further supports this classification. Keep away from all ignition sources.[11]
Acute Toxicity (Oral) Category 3 or 4Methanol is toxic if swallowed.[8][10] Pyridine is harmful if swallowed.[3] Ingestion could lead to central nervous system depression, metabolic acidosis, and blindness.[7][12]
Acute Toxicity (Dermal) Category 3 or 4Both parent compounds can be absorbed through the skin and cause systemic toxicity.[3][9]
Acute Toxicity (Inhalation) Category 3 or 4Vapors are likely to be harmful. Pyridine has a pungent odor, but olfactory fatigue can occur.[1][13] Inhalation of methanol can cause systemic poisoning.[7][14]
Skin Corrosion/Irritation Category 2Pyridine derivatives often cause skin irritation.[3][15] Prolonged contact should be avoided.
Serious Eye Damage/Irritation Category 1 or 2Causes serious eye irritation is a common warning for similar compounds.[15][16] Vapors can also be irritating. Direct contact could lead to severe damage.
Specific Target Organ Toxicity (Single Exposure) Category 1 or 2This is a critical hazard associated with methanol, which causes damage to the optic nerve and central nervous system.[5][10]

The Hierarchy of Controls: A Proactive Safety Framework

To mitigate the risks associated with handling (3-Isopropoxypyridin-2-yl)methanol, a systematic approach based on the hierarchy of controls is mandatory. This framework prioritizes the most effective control measures.

Hierarchy of Controls for Risk Mitigation cluster_0 cluster_1 elimination Elimination substitution Substitution elim_desc Not applicable for required research. elimination->elim_desc engineering Engineering Controls sub_desc Use a less hazardous reagent if a validated alternative exists. substitution->sub_desc admin Administrative Controls eng_desc Use a certified chemical fume hood. Ensure proper grounding of equipment. engineering->eng_desc ppe Personal Protective Equipment (PPE) admin_desc Develop Standard Operating Procedures (SOPs). Provide comprehensive training. Designate specific work areas. admin->admin_desc ppe_desc Mandatory use of specified gloves, eye protection, and lab coats. ppe->ppe_desc

Caption: Risk management using the Hierarchy of Controls.

Engineering Controls: The primary line of defense is to handle (3-Isopropoxypyridin-2-yl)methanol exclusively within a certified chemical fume hood to prevent inhalation of vapors.[1][13] The fume hood should have a verified face velocity appropriate for handling toxic and flammable substances. All equipment used must be properly grounded to prevent static discharge, which could serve as an ignition source.[4][8]

Administrative Controls: A comprehensive Standard Operating Procedure (SOP) specific to this compound must be written and approved. All personnel must receive documented training on this SOP and the associated hazards before commencing work.[17] Work with this compound should be restricted to designated areas clearly marked with hazard warnings.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. Its use is non-negotiable.[13]

Protection Type Specification Rationale & Best Practices
Hand Protection Nitrile or Neoprene GlovesThese materials offer good resistance to pyridine and methanol.[13] Latex gloves are not suitable. Always inspect gloves for defects before use and practice proper removal techniques to avoid skin contamination.[18][19] Change gloves immediately if contamination is suspected.
Eye Protection Chemical Splash GogglesGoggles provide a full seal around the eyes, protecting against splashes and vapors.[13] Safety glasses with side shields do not offer sufficient protection.[18]
Skin and Body Protection Flame-Resistant Laboratory CoatA flame-resistant coat provides protection against splashes and in the event of a fire. Coats should be fully buttoned.[17]
Respiratory Protection As needed based on risk assessmentFor routine operations within a fume hood, respiratory protection is not typically required. However, for spill cleanup or in case of ventilation failure, a respirator with an appropriate organic vapor cartridge may be necessary.[18]

Safe Handling and Experimental Protocols

Adherence to a strict, step-by-step methodology is crucial for minimizing exposure and ensuring safety.

Protocol 1: Weighing and Transferring the Compound

  • Preparation : Don all required PPE (nitrile gloves, chemical splash goggles, lab coat). Ensure the chemical fume hood is on and functioning correctly.

  • Grounding : Before dispensing, ensure the source container and receiving vessel are bonded and grounded to prevent static electricity buildup, a potential ignition source.[8][11]

  • Dispensing : Perform all transfers within the fume hood. If the compound is a solid, use a spatula and weigh it onto a tared weigh boat. If it is a liquid, use a syringe or cannula for transfers between sealed containers.

  • Cleaning : After transfer, decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., isopropanol followed by water), collecting the waste in a designated hazardous waste container.

  • Sealing : Tightly close the source container immediately after use to prevent the escape of vapors.[5][13]

Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and preventing hazardous situations.

  • Location : Store in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals.[3][5] The storage area should be separate from incompatible materials.

  • Container : Keep the compound in its original, tightly-closed, and clearly labeled container.[13]

  • Incompatibilities : Do not store with strong oxidizing agents, strong acids, peroxides, or acid anhydrides, as these could lead to vigorous, exothermic reactions.[5]

  • Ignition Sources : The storage area must be free of heat, sparks, and open flames.[4][20] Use only explosion-proof electrical equipment in the vicinity.[17]

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is vital. All laboratory personnel must be familiar with these procedures and the location of emergency equipment like safety showers, eyewash stations, and spill kits.[17]

start Chemical Spill Occurs alert Alert personnel in the immediate area. Isolate the spill. start->alert assess Assess Spill Size & Hazard alert->assess small_spill Small Spill (<100 mL) Personnel are trained & equipped assess->small_spill Small large_spill Large Spill (>100 mL) or Unknown Hazard assess->large_spill Large cleanup Don appropriate PPE. Contain with absorbent material (e.g., sand). Use non-sparking tools for cleanup. small_spill->cleanup evacuate Evacuate the laboratory immediately. Activate the fire alarm. large_spill->evacuate package Place waste in a sealed, labeled container for hazardous waste disposal. cleanup->package decontaminate Decontaminate the area and all equipment. package->decontaminate report Report the incident to the supervisor and EHS department. decontaminate->report call_emergency Call emergency services (EHS/Fire Dept.). Provide substance name and location. evacuate->call_emergency call_emergency->report

Caption: Decision workflow for chemical spill response.

Personal Exposure Protocols:

  • Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[14][19]

  • Skin Contact : Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[3][13] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[3][14] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Waste Disposal

All waste containing (3-Isopropoxypyridin-2-yl)methanol, including contaminated consumables (gloves, paper towels, absorbent materials) and empty containers, must be disposed of as hazardous chemical waste.[17] Collect waste in a designated, properly labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While (3-Isopropoxypyridin-2-yl)methanol is a valuable compound for scientific research, its structural similarity to pyridine and methanol necessitates that it be handled with the utmost care. By understanding the inferred hazards, implementing a hierarchy of controls, and adhering strictly to the handling, storage, and emergency protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. A proactive and informed approach to safety is paramount when working with novel chemical entities.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Methanol Safety Data Sheet. (2014, September 24). [Link]

  • PYRIDINE AR Safety Data Sheet. Loba Chemie. [Link]

  • Methanol Safety Data Sheet. (2023, September 5). Chemos GmbH & Co. KG. [Link]

  • Ministry of Manpower, Singapore. (2022, September 2). A Guide to Determine Quantities of Dangerous Substances. [Link]

  • Methanol Safe Handling. [Link]

  • (3,4-Dimethoxypyridin-2-yl)methanol Safety Data Sheet. (2010, November 19). Capot Chemical. [Link]

  • NextSDS. (6-ISOPROPOXYPYRIDIN-3-YL)METHANOL — Chemical Substance Information. [Link]

  • PubChem. (3-Aminopyridin-2-yl)methanol. [Link]

  • Nickson, C. (2024, December 18). Methanol Toxicity. LITFL. [Link]

  • Methanol Safety Data Sheet. (2021, December 16). Methanex. [Link]

  • University of California, Santa Barbara. (2012, December 14). Methanol - Standard Operating Procedure. [Link]

  • GOV.UK. (2016, May 15). Incident management: methanol. [Link]

  • Methanol Safety Data Sheet. Carl ROTH. [Link]

  • Wikipedia. Methanol toxicity. [Link]

  • GOV.UK. (2024, October 11). Methanol: toxicological overview. [Link]

  • Methanol Poisoning. [Link]

  • Silsource. 3-UREIDOPROPYLTRIETHOXYSILANE(50% IN METHANOL). [Link]

  • Methanol Safety Data Sheet. State of Michigan. [Link]

  • METHANOL EXTRA PURE Safety Data Sheet. Loba Chemie. [Link]

  • Ashurst, J.V., et al. (2025, February 6). Methanol Toxicity. StatPearls - NCBI Bookshelf. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Convergent Synthetic Route to (3-Isopropoxypyridin-2-yl)methanol from 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the multi-step synthesis of (3-isopropoxypyridin-2-yl)methanol, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-chloropyridine. The described synthetic strategy employs a sequence of robust and well-documented chemical transformations, including directed ortho-metalation, Williamson ether synthesis, palladium-catalyzed carbonylation, and ester reduction. This application note is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and practical guidance to ensure successful synthesis and high purity of the target compound.

Introduction: The Significance of Substituted Pyridylmethanols

Substituted (pyridin-2-yl)methanol scaffolds are privileged structures in modern drug discovery, appearing in a wide array of pharmacologically active agents.[1] Their ability to act as versatile intermediates and key structural motifs stems from the unique electronic properties of the pyridine ring and the reactive handle provided by the hydroxymethyl group. The target molecule, (3-isopropoxypyridin-2-yl)methanol, combines these features with an isopropoxy substituent at the 3-position, which can modulate lipophilicity, metabolic stability, and target-binding interactions. Consequently, efficient and scalable access to this compound is of significant interest for the synthesis of novel therapeutics.

This guide details a logical and convergent pathway starting from 2-chloropyridine, a commodity chemical. The chosen route is designed for both reliability and adaptability, allowing for potential modification to generate a library of analogous compounds.

Synthetic Strategy and Design

The transformation of 2-chloropyridine into (3-isopropoxypyridin-2-yl)methanol requires a multi-step approach, as direct functionalization is not feasible. The selected strategy focuses on the sequential and regioselective introduction of the required functional groups.

Retrosynthetic Analysis:

The primary alcohol in the target molecule can be obtained by the reduction of a corresponding ester, which in turn can be synthesized from an aryl halide via palladium-catalyzed carbonylation. The isopropoxy group is installed via a Williamson ether synthesis on a hydroxylated precursor. This leads back to the critical challenge: the regioselective introduction of a hydroxyl group at the C-3 position of the 2-chloropyridine starting material. This is achieved through directed ortho-metalation, a powerful tool for C-H activation adjacent to a directing group.

Overall Synthetic Workflow:

The forward synthesis is a four-step sequence designed to build complexity in a controlled manner.

Synthetic_Workflow Start 2-Chloropyridine Step1 Intermediate 1 (2-Chloro-3-hydroxypyridine) Start->Step1 1. DoM / Borylation 2. Oxidation Step2 Intermediate 2 (2-Chloro-3-isopropoxypyridine) Step1->Step2 Williamson Ether Synthesis Step3 Intermediate 3 (Methyl 3-isopropoxypyridine-2-carboxylate) Step2->Step3 Pd-Catalyzed Carbonylation Target Target Molecule ((3-Isopropoxypyridin-2-yl)methanol) Step3->Target Ester Reduction

Figure 1: Overall synthetic workflow from 2-chloropyridine to the target molecule.

Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Step 1: Directed ortho-Metalation (DoM) The chlorine atom at the C-2 position of the pyridine ring is an effective directing group for deprotonation at the adjacent C-3 position. A strong, sterically hindered base like lithium diisopropylamide (LDA) is used to regioselectively abstract the C-3 proton, forming a transient 2-chloro-3-lithiopyridine species. This powerful nucleophile is then trapped with an electrophile, triisopropyl borate, to form a boronate ester. Subsequent oxidative workup with hydrogen peroxide replaces the carbon-boron bond with a carbon-oxygen bond, yielding the desired hydroxyl group. The use of low temperatures (-78 °C) is critical to prevent side reactions and decomposition of the organolithium intermediate.[2]

Step 3: Palladium-Catalyzed Carbonylation This reaction converts the C-Cl bond into a C-C bond, introducing the carbonyl group. The mechanism involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the 2-chloro-3-isopropoxypyridine. Carbon monoxide then inserts into the resulting palladium(II)-aryl complex. Finally, nucleophilic attack by methanol, followed by reductive elimination, releases the methyl ester product and regenerates the active palladium(0) catalyst.

Palladium_Cycle Pd0 Pd(0)Ln PdII_Aryl Aryl-Pd(II)-Cl Pd0->PdII_Aryl Red_Elim Reductive Elimination OxAdd Oxidative Addition PdII_Acyl Acyl-Pd(II)-Cl PdII_Aryl->PdII_Acyl CO_Insert CO Insertion PdII_Acyl->Pd0 Nuc_Attack Nucleophilic Attack (MeOH) Product_Out Product (Ester) ArylCl_In Aryl-Cl

Figure 2: Simplified catalytic cycle for palladium-catalyzed carbonylation.

Detailed Experimental Protocols

Safety Precaution: All reactions must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Reagents such as LDA, NaH, CO gas, and LiAlH₄ are hazardous and require specific handling procedures.

Step 1: Synthesis of 2-Chloro-3-hydroxypyridine

Reaction Scheme: 2-Chloropyridine → (LDA, Triisopropyl borate, THF, -78 °C) → (H₂O₂, NaOH) → 2-Chloro-3-hydroxypyridine

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Diisopropylamine101.194.2 mL30 mmol1.5
n-Butyllithium (2.5 M)64.0612.0 mL30 mmol1.5
2-Chloropyridine113.552.27 g20 mmol1.0
Triisopropyl borate188.085.6 mL24 mmol1.2
Tetrahydrofuran (THF)-100 mL--

Protocol:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (40 mL) and diisopropylamine (4.2 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (12.0 mL of a 2.5 M solution in hexanes) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Metalation: In a separate flask, dissolve 2-chloropyridine (2.27 g) in anhydrous THF (20 mL). Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting dark solution for 1 hour at -78 °C.

  • Borylation: Add triisopropyl borate (5.6 mL) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Oxidative Workup: Cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow addition of water (20 mL). Add 3 M aqueous NaOH solution (20 mL), followed by the slow, dropwise addition of 30% hydrogen peroxide (10 mL), maintaining the temperature below 20 °C.

  • Purification: Stir the mixture at room temperature for 2 hours. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-chloro-3-hydroxypyridine as a solid.

Step 2: Synthesis of 2-Chloro-3-isopropoxypyridine

Reaction Scheme: 2-Chloro-3-hydroxypyridine + 2-Iodopropane → (NaH, DMF) → 2-Chloro-3-isopropoxypyridine

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Chloro-3-hydroxypyridine129.561.30 g10 mmol1.0
Sodium Hydride (60% disp.)24.000.44 g11 mmol1.1
2-Iodopropane169.991.1 mL11 mmol1.1
Dimethylformamide (DMF)-30 mL--

Protocol:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (0.44 g of a 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the oil, then carefully decant the hexanes.

  • Deprotonation: Add anhydrous DMF (20 mL). Cool the suspension to 0 °C. Add a solution of 2-chloro-3-hydroxypyridine (1.30 g) in anhydrous DMF (10 mL) dropwise. Stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • Alkylation: Add 2-iodopropane (1.1 mL) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification: Carefully quench the reaction by pouring it into ice-water (100 mL). Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to give 2-chloro-3-isopropoxypyridine as an oil.

Step 3: Synthesis of Methyl 3-isopropoxypyridine-2-carboxylate

Reaction Scheme: 2-Chloro-3-isopropoxypyridine + CO (g) + MeOH → (Pd(dppf)Cl₂, Et₃N) → Methyl 3-isopropoxypyridine-2-carboxylate

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Chloro-3-isopropoxypyridine171.621.72 g10 mmol1.0
Pd(dppf)Cl₂·CH₂Cl₂816.64408 mg0.5 mmol0.05
Triethylamine (Et₃N)101.192.8 mL20 mmol2.0
Methanol (MeOH)-50 mL--
Carbon Monoxide (CO)28.011 atm--

Protocol:

  • Setup: To a high-pressure reaction vessel (e.g., a Parr autoclave) equipped with a stirrer bar, add 2-chloro-3-isopropoxypyridine (1.72 g), Pd(dppf)Cl₂·CH₂Cl₂ (408 mg), methanol (50 mL), and triethylamine (2.8 mL).

  • Reaction: Seal the vessel, purge it three times with carbon monoxide gas, and then pressurize to 1 atm (or higher, e.g., 50 psi, for faster reaction) with CO. Heat the mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, carefully vent the CO gas in a fume hood. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL), wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude ester by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 4: Synthesis of (3-Isopropoxypyridin-2-yl)methanol

Reaction Scheme: Methyl 3-isopropoxypyridine-2-carboxylate → (LiAlH₄, THF) → (3-Isopropoxypyridin-2-yl)methanol

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Methyl 3-isopropoxypyridine-2-carboxylate195.211.95 g10 mmol1.0
Lithium Aluminum Hydride (LiAlH₄)37.950.42 g11 mmol1.1
Tetrahydrofuran (THF)-50 mL--

Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a suspension of LiAlH₄ (0.42 g) in anhydrous THF (20 mL). Cool the suspension to 0 °C.

  • Reduction: Add a solution of the ester (1.95 g) in anhydrous THF (30 mL) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching (Fieser Workup): Cool the mixture back to 0 °C. Quench the reaction by the sequential and careful dropwise addition of water (0.42 mL), followed by 15% aqueous NaOH (0.42 mL), and finally more water (1.26 mL). This procedure is crucial for generating a granular, easily filterable precipitate.

  • Purification: Stir the resulting white suspension at room temperature for 30 minutes. Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through Celite, washing the filter cake thoroughly with THF and ethyl acetate. Concentrate the filtrate under reduced pressure to yield the pure (3-isopropoxypyridin-2-yl)methanol, which can be further purified by chromatography if necessary.

Sources

using (3-Isopropoxypyridin-2-yl)methanol in parallel synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: High-Throughput Parallel Synthesis Workflows Utilizing (3-Isopropoxypyridin-2-yl)methanol as a Privileged Scaffold

1. Introduction & Strategic Rationale In modern drug discovery, substituted pyridines are ubiquitous due to their favorable physicochemical properties and ability to participate in key hydrogen-bonding interactions within target binding pockets. Specifically, (3-Isopropoxypyridin-2-yl)methanol (CAS: 1243407-14-8) has emerged as a highly versatile, privileged scaffold[1]. It is frequently utilized in the combinatorial synthesis of kinase inhibitors targeting FGFR4, ATM, and DNA-PK[2],[3], as well as RNA helicase DHX9 inhibitors[4].

Mechanistic Causality: The strategic value of this specific building block lies in its trifunctional nature:

  • The Pyridine Core: Acts as a hydrogen-bond acceptor, crucial for anchoring molecules in the ATP-binding hinge region of kinases[3].

  • The 3-Isopropoxy Group: Provides tunable steric bulk that restricts the rotational freedom of the 2-position substituent. This conformational locking minimizes entropic penalties upon target binding. Furthermore, the electron-donating nature of the alkoxy group increases the electron density of the pyridine ring, subtly modulating its pKa and improving metabolic stability compared to unsubstituted analogs[5].

  • The 2-Hydroxymethyl Handle: An orthogonal, highly reactive site ideal for divergent parallel synthesis. It can be oxidized, halogenated, or directly coupled without requiring protection/deprotection sequences of the pyridine nitrogen.

2. Divergent Parallel Synthesis Pathways

To maximize the chemical space explored around this scaffold, library generation typically proceeds via three primary pathways: Oxidation/Reductive Amination, Direct Mitsunobu Etherification, and Halogenation/Alkylation.

G Scaffold (3-Isopropoxypyridin-2-yl)methanol Oxidation Oxidation (DMP) Scaffold->Oxidation Pathway A Mitsunobu Mitsunobu Reaction (Phenol Library) Scaffold->Mitsunobu Pathway B Halogenation Chlorination (SOCl2) Scaffold->Halogenation Pathway C RedAmination Reductive Amination (Amine Library) Oxidation->RedAmination Alkylation SN2 Alkylation (Nucleophile Library) Halogenation->Alkylation

Divergent parallel synthesis workflows utilizing (3-Isopropoxypyridin-2-yl)methanol as a scaffold.

3. Experimental Protocols: Self-Validating Workflows

The following protocols are optimized for 96-well deep-well block formats, ensuring high-throughput fidelity and self-validation through integrated analytical checkpoints.

Protocol A: Oxidation and High-Throughput Reductive Amination

Causality & Choice of Reagents: Dess-Martin Periodinane (DMP) is selected over Swern oxidation to eliminate the generation of malodorous dimethyl sulfide, which is highly problematic in open-well parallel synthesis environments. Sodium triacetoxyborohydride (STAB) is used as the reducing agent because it is mild and selectively reduces imines/iminiums without reducing the aldehyde precursor.

Step 1: Oxidation to 3-Isopropoxypyridine-2-carboxaldehyde

  • Reaction: In a dry 250 mL round-bottom flask, dissolve (3-Isopropoxypyridin-2-yl)methanol (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Addition: Cool to 0 °C. Add DMP (11.0 mmol) portion-wise over 10 minutes.

  • Agitation: Warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Sample 10 µL, dilute in LC-MS grade Methanol, and inject. Confirm complete disappearance of the alcohol ( [M+H]+=168.1 ) and appearance of the aldehyde ( [M+H]+=166.1 ).

  • Workup: Quench with saturated aqueous NaHCO3​ and Na2​S2​O3​ (1:1, 50 mL). Extract with DCM, dry over Na2​SO4​ , and concentrate. Use the crude aldehyde directly to prevent degradation.

Step 2: Parallel Reductive Amination (96-Well Format)

  • Dispensing: Dispense the crude aldehyde (0.1 mmol per well) as a solution in 1,2-dichloroethane (DCE, 0.5 mL) into a 96-well deep-well block.

  • Amine Addition: Add a unique primary or secondary amine (0.12 mmol) to each well using an automated liquid handler.

  • Imine Formation: Add glacial acetic acid (0.1 mmol) to each well. Seal and shake at room temperature for 2 hours.

  • Reduction: Unseal and add STAB (0.2 mmol) to each well. Reseal and shake for 16 hours at room temperature.

  • Quench & Purification: Quench with 1M NaOH (0.5 mL). Extract the organic layer, evaporate under a nitrogen stream, and purify via preparative HPLC.

Protocol B: Parallel Mitsunobu Etherification

Causality & Choice of Reagents: The proximity of the basic pyridine nitrogen to the primary alcohol accelerates the Mitsunobu reaction by stabilizing the intermediate alkoxyphosphonium ion. Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its superior safety profile (lower explosivity) and liquid state, which facilitates automated dispensing.

  • Dispensing: Into a 96-well block, dispense (3-Isopropoxypyridin-2-yl)methanol (0.1 mmol) and a diverse library of phenols (0.12 mmol) dissolved in anhydrous THF (0.5 mL) per well.

  • Phosphine Addition: Add Triphenylphosphine ( PPh3​ , 0.15 mmol) as a THF solution.

  • Activation: Cool the block to 0 °C using a chilling station. Dropwise, add DIAD (0.15 mmol) via liquid handler.

  • Agitation: Shake the block at room temperature for 12 hours.

  • Self-Validation Checkpoint: Perform high-throughput LC-MS. Target mass for successful coupling is [Mphenol​+167−18+H]+ .

  • Purification: Concentrate the solvent. Purify directly via solid-phase extraction (SPE) using basic alumina cartridges to trap the triphenylphosphine oxide byproduct, followed by prep-HPLC.

4. Quantitative Data Presentation

The efficiency of these parallel synthesis routes heavily depends on the steric and electronic nature of the library components. Table 1 summarizes typical reaction metrics observed when utilizing (3-Isopropoxypyridin-2-yl)methanol in a 96-well format.

Table 1: Reaction Metrics for (3-Isopropoxypyridin-2-yl)methanol Derivatization in 96-Well Format

Reaction PathwayReagent Class (Library)Avg. Conversion (%)Avg. Purity (Post-Prep HPLC)Major Byproducts / Limitations
A. Reductive Amination Primary Aliphatic Amines88 - 95%> 98%Over-alkylation (trace tertiary amines).
A. Reductive Amination Secondary Amines75 - 85%> 95%Unreacted aldehyde; requires excess STAB.
A. Reductive Amination Anilines (Aryl Amines)40 - 60%> 90%Poor nucleophilicity; requires Lewis acid (e.g., Ti(OiPr)4​ ).
B. Mitsunobu Electron-Deficient Phenols85 - 92%> 95%Hydrazine dicarboxylate byproducts.
B. Mitsunobu Electron-Rich Phenols50 - 70%> 90%Unreacted starting materials due to high pKa.
C. Alkylation (via Chloride) N-Heterocycles (e.g., Pyrazoles)80 - 90%> 95%Regioisomeric mixtures if heterocycle is asymmetric.

Note: Conversion rates are based on integrated LC-MS UV (254 nm) traces prior to purification.

5. Conclusion (3-Isopropoxypyridin-2-yl)methanol is a highly efficient scaffold for parallel synthesis. Its structural features not only impart desirable pharmacological properties for kinase inhibition but also offer robust, orthogonal reactivity for high-throughput library generation. By implementing self-validating checkpoints and understanding the mechanistic causality of reagent selection, drug discovery teams can rapidly expand their structure-activity relationship (SAR) campaigns.

References

  • Title: CAS号:1243407-14-8 - 毕得医药: (3-Isopropoxypyridin-2-yl)
  • Title: KR20170129757A - Formylated N-heterocyclic derivatives as FGFR4 inhibitors Source: Google Patents URL
  • Title: US12187742B2 - Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy Source: Google Patents URL
  • Title: WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof Source: Google Patents URL
  • Title: US10662184B2 - Benzenesulfonamide compounds and their use as therapeutic agents Source: Google Patents URL

Sources

Advanced Derivatization Protocols for (3-Isopropoxypyridin-2-yl)methanol: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3-Isopropoxypyridin-2-yl)methanol (CAS: 2168564-94-9) is a highly versatile building block in medicinal chemistry. The 3-isopropoxy group provides unique steric bulk and electron-donating properties to the pyridine ring, making this scaffold highly valuable in the development of targeted therapeutics, including DHX9 RNA helicase inhibitors 1.

This application note provides detailed, self-validating protocols for three core derivatizations of the C2-hydroxymethyl group: Halogenation (activation for alkylation), Oxidation (conversion to an electrophilic aldehyde), and Etherification (hydroxyl protection).

Mechanistic Rationale & Strategic Workflow

Derivatizing the primary alcohol on a 2-pyridinemethanol system requires specific considerations. The proximity of the basic pyridine nitrogen heavily influences the reaction microenvironment. For instance, the nitrogen can act as an intramolecular base, participate in hydrogen bonding, or inadvertently coordinate with transition-metal catalysts 2. Understanding these causal relationships is critical for selecting the appropriate reagents and workup conditions.

Workflow cluster_reactions Derivatization Pathways SM (3-Isopropoxypyridin-2-yl)methanol Halo Halogenation (SOCl2) SM->Halo Activation Ox Oxidation (Swern/MnO2) SM->Ox Dehydrogenation Protect Etherification (DHP/H+) SM->Protect Protection Prod1 2-(Chloromethyl)-3-isopropoxypyridine (Alkylating Agent) Halo->Prod1 Prod2 3-Isopropoxypicolinaldehyde (Electrophile) Ox->Prod2 Prod3 THP-Protected Ether (Orthogonal Synthesis) Protect->Prod3

Logical workflow for the derivatization of (3-Isopropoxypyridin-2-yl)methanol.

Core Derivatization Workflows

Halogenation via Thionyl Chloride (Synthesis of Alkylating Agents)

Converting the hydroxymethyl group to a chloromethyl group transforms the stable alcohol into a potent electrophile for cross-coupling or SN​2 alkylation. Thionyl chloride ( SOCl2​ ) is the reagent of choice for this transformation 3.

Causality & Mechanism: The reaction proceeds via a chlorosulfite intermediate. Crucially, 2-picolyl chlorides are notoriously unstable as free bases due to rapid intermolecular self-alkylation, which forms polymeric quaternary ammonium salts. Therefore, isolating the product as the hydrochloride salt is a mandatory self-validating step to ensure shelf stability 4.

Protocol:

  • Initiation: Dissolve (3-Isopropoxypyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Reagent Addition: Add SOCl2​ (1.5 eq) dropwise over 15 minutes. The slow addition controls the exothermic release of HCl and SO2​ gases.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor via TLC (disappearance of the polar alcohol spot).

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess SOCl2​ . Triturate the resulting crude residue with cold diethyl ether and filter to isolate 2-(chloromethyl)-3-isopropoxypyridine hydrochloride as a stable solid.

Mild Oxidation to Picolinaldehyde (Swern Oxidation)

Oxidation of 2-pyridinemethanols requires mild conditions to prevent over-oxidation to picolinic acids. The Swern oxidation provides a highly controlled, water-free environment ideal for this transformation 5. Alternatively, MnO2​ can be used for selective oxidation of pyridylic systems, though it requires longer reaction times 6.

Causality & Mechanism: Oxalyl chloride activates DMSO at -78 °C to form a highly electrophilic chlorodimethylsulfonium ion. The primary alcohol attacks this intermediate to form an alkoxysulfonium ylide. Strict temperature control (-78 °C) is critical to prevent the Pummerer rearrangement. Triethylamine ( Et3​N ) deprotonates the ylide, triggering an intramolecular elimination that cleanly yields the aldehyde 5.

Mechanism A DMSO + (COCl)2 (-78°C) B Chlorodimethyl- sulfonium ion A->B Activation C Alkoxysulfonium Ylide B->C + Pyridine-Methanol + Et3N D Intramolecular Elimination C->D Alpha-deprotonation E Aldehyde + DMS D->E C-H Cleavage

Mechanistic pathway of the Swern oxidation applied to pyridylic alcohols.

Protocol:

  • Activation: Add oxalyl chloride (1.2 eq) to anhydrous DCM at -78 °C. Slowly add DMSO (2.5 eq) dropwise. Stir for 15 minutes to ensure complete formation of the chlorodimethylsulfonium ion.

  • Substrate Addition: Dissolve (3-Isopropoxypyridin-2-yl)methanol (1.0 eq) in a minimum volume of DCM and add dropwise to the -78 °C solution. Stir for 30 minutes.

  • Elimination: Add Et3​N (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with DCM, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield 3-isopropoxypicolinaldehyde .

Hydroxyl Protection via THP Etherification

When orthogonal reactivity is required elsewhere on the pyridine ring (e.g., cross-coupling at C5), the primary hydroxyl group must be protected. Tetrahydropyranyl (THP) etherification is a robust and highly atom-economical choice 7.

Causality & Mechanism: Under mild acid catalysis (pTsOH), 3,4-dihydro-2H-pyran (DHP) forms an oxocarbenium ion. The hydroxyl group acts as a nucleophile, attacking the oxocarbenium to form an acetal. Quenching with an aqueous base is a critical self-validating step to neutralize the acid catalyst, preventing reversible deprotection during the aqueous workup 7.

Protocol:

  • Reaction Setup: Dissolve the starting material (1.0 eq) and DHP (1.5 eq) in DCM at room temperature.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq). Stir at room temperature for 4–6 hours.

  • Quenching & Isolation: Once TLC indicates complete conversion to a less polar spot, quench the reaction by adding saturated aqueous NaHCO3​ . Separate the organic layer, dry over MgSO4​ , and concentrate to yield the THP-protected ether .

Quantitative Data Summary

The following table summarizes the expected operational metrics and analytical validation markers for the described derivatization workflows.

WorkflowReagents & ConditionsReaction TimeExpected YieldPrimary Analytical Marker ( 1H NMR)
Halogenation SOCl2​ , DCM, 0 °C to RT2–4 h85–95%Disappearance of -OH (~4.5 ppm); Sharp −CH2​Cl singlet (~4.6 ppm)
Swern Oxidation (COCl)2​ , DMSO, Et3​N , DCM, -78 °C2–3 h80–90%Appearance of −CHO singlet (~10.1 ppm)
THP Etherification DHP, cat. pTsOH, DCM, RT4–6 h90–98%Appearance of THP acetal proton multiplet (~4.7 ppm)

References

  • Inhibitors of RNA helicase DHX9 and uses thereof (WO2023154519A1). Google Patents.1

  • Rapid and Effective Reaction of 2-Methylpyridin-N-oxides with Triphosgene via a [3,3]-Sigmatropic Rearrangement: Mechanism and Applications . ACS Publications. 3

  • 2-(Chloromethyl)pyridine | 4377-33-7 . Benchchem. 4

  • Swern Oxidation . Alfa Chemistry. 5

  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound . NIH. 7

  • OXIDATIONS WITH MANGANESE DIOXIDE . AUB ScholarWorks. 6

  • Pd-Catalyzed Dehydrogenative Oxidation of Alcohols to Functionalized Molecules . ACS Publications. 2

Sources

Application Note: Gram-Scale Synthesis of (3-Isopropoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Teams, and Process Development Scientists. Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide.

Introduction and Strategic Context

(3-Isopropoxypyridin-2-yl)methanol is a highly versatile heterocyclic building block frequently utilized in the design of advanced pharmaceutical agents, including dual ATM/DNA-PK inhibitors and RNA helicase DHX9 inhibitors[1][2]. The presence of the isopropoxy group at the C3 position provides a unique steric and electronic environment, often enhancing the lipophilic ligand efficiency of the resulting API.

This application note details a robust, two-step, gram-scale protocol for synthesizing (3-Isopropoxypyridin-2-yl)methanol starting from commercially available methyl 3-hydroxypicolinate. The methodology is designed as a self-validating system , ensuring that intermediate purity and reaction completion are rigorously verified before progression, thereby maximizing overall yield and reproducibility.

Pathway SM Methyl 3-hydroxypicolinate (Starting Material) Step1 O-Alkylation 2-Iodopropane, K2CO3 DMF, 60°C SM->Step1 Int Methyl 3-isopropoxypicolinate (Intermediate) Step1->Int Step2 Ester Reduction LiAlH4 THF, 0°C to RT Int->Step2 Product (3-Isopropoxypyridin-2-yl)methanol (Target API Building Block) Step2->Product

Figure 1: Retrosynthetic and forward synthetic pathway for (3-Isopropoxypyridin-2-yl)methanol.

Step 1: O-Alkylation of Methyl 3-hydroxypicolinate

Mechanistic Rationale: The synthesis begins with the Williamson ether-type alkylation of the C3 hydroxyl group. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide-like oxygen highly nucleophilic. Potassium carbonate ( K2​CO3​ ) is utilized as a mild base; it is sufficiently basic to deprotonate the 3-hydroxyl group ( pKa​≈8.5 ) but mild enough to prevent the hydrolysis of the methyl ester, which would occur if stronger bases like NaOH or KOH were employed.

Stoichiometry and Reagent Table
ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
Methyl 3-hydroxypicolinate153.141.005.00 g32.6 mmol
2-Iodopropane169.991.508.32 g (4.90 mL)48.9 mmol
Potassium Carbonate ( K2​CO3​ )138.212.009.02 g65.2 mmol
DMF (Anhydrous)73.09-50.0 mL-
Experimental Protocol
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-hydroxypicolinate (5.00 g, 32.6 mmol) and anhydrous K2​CO3​ (9.02 g, 65.2 mmol).

  • Solvation: Suspend the mixture in anhydrous DMF (50 mL). Stir at room temperature for 15 minutes to allow for initial deprotonation. Observation: The solution may adopt a slight yellow tint as the phenoxide forms.

  • Alkylation: Add 2-iodopropane (4.90 mL, 48.9 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using a pre-calibrated oil bath. Stir vigorously for 12 hours.

  • System Validation (In-Process Control): Remove a 50 μL aliquot, dilute with EtOAc, wash with water, and analyze via TLC (Hexanes:EtOAc 2:1).

    • Validation Criteria: Complete disappearance of the highly polar starting material spot ( Rf​≈0.2 ) and emergence of a new, less polar UV-active spot ( Rf​≈0.6 ). LC-MS should confirm the intermediate mass ( m/z[M+H]+=196.1 ).

  • Workup: Cool the reaction to room temperature. Pour the mixture into 200 mL of ice-cold distilled water to precipitate the product or force it into the organic phase. Extract with Ethyl Acetate ( 3×100 mL).

  • Washing (Critical Step): Wash the combined organic layers with 5% aqueous LiCl solution ( 3×50 mL) to thoroughly remove residual DMF, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford methyl 3-isopropoxypicolinate. Yield expectation: ~5.8 g (91%), typically pure enough for the next step without chromatography.

Step 2: Ester Reduction to (3-Isopropoxypyridin-2-yl)methanol

Mechanistic Rationale: The reduction of the methyl ester to the primary alcohol requires a strong hydride source. Lithium aluminum hydride ( LiAlH4​ ) is selected for its rapid and irreversible reduction profile. The reaction is performed in strictly anhydrous Tetrahydrofuran (THF) to prevent the violent exothermic reaction of LiAlH4​ with water.

To isolate the product cleanly, a "Fieser Workup" is strictly mandated. Standard aqueous quenching of LiAlH4​ produces a gelatinous aluminum hydroxide emulsion that traps the product and is nearly impossible to filter. The Fieser method uses a precise ratio of water and aqueous NaOH to convert the aluminum salts into a granular, easily filterable crystalline solid.

FieserWorkup Start Reaction Complete (Assume x grams of LiAlH4 used) Step1 1. Add x mL Distilled H2O (Dropwise at 0°C, extreme caution) Start->Step1 Step2 2. Add x mL 15% Aqueous NaOH (Dropwise) Step1->Step2 Step3 3. Add 3x mL Distilled H2O (Stir vigorously for 15-30 mins) Step2->Step3 Step4 4. Vacuum Filtration (Filter through Celite pad) Step3->Step4 End Filtrate Concentration (Yields clean Target Alcohol) Step4->End

Figure 2: The Fieser workup protocol for the safe and efficient quenching of LiAlH4.

Stoichiometry and Reagent Table
ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
Methyl 3-isopropoxypicolinate195.221.005.50 g28.2 mmol
Lithium Aluminum Hydride ( LiAlH4​ )37.951.501.60 g42.3 mmol
THF (Anhydrous)72.11-60.0 mL-
Experimental Protocol
  • Setup: Flame-dry a 250 mL two-neck flask under argon. Add anhydrous THF (40 mL) and cool the flask to 0 °C in an ice-water bath.

  • Hydride Addition: Carefully add LiAlH4​ (1.60 g, 42.3 mmol) in small portions to the stirring THF. Caution: Evolution of hydrogen gas may occur if trace moisture is present.

  • Substrate Addition: Dissolve methyl 3-isopropoxypicolinate (5.50 g, 28.2 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH4​ suspension over 30 minutes via an addition funnel to control the exothermic reduction.

  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • System Validation (In-Process Control): Quench a 50 μL aliquot in wet EtOAc and analyze via TLC (Hexanes:EtOAc 1:1).

    • Validation Criteria: The ester spot ( Rf​≈0.7 ) must be completely consumed, replaced by a highly polar alcohol spot ( Rf​≈0.2 to 0.3).

  • Fieser Quench (Strict Adherence Required):

    • Cool the reaction back to 0 °C.

    • Slowly add 1.6 mL of distilled water dropwise (Wait for bubbling to subside).

    • Slowly add 1.6 mL of 15% aqueous NaOH .

    • Add 4.8 mL of distilled water.

    • Remove the ice bath and stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF ( 3×30 mL) to ensure complete recovery of the product from the salts.

  • Final Isolation: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 20% to 60% EtOAc in Hexanes) to afford (3-Isopropoxypyridin-2-yl)methanol as a crystalline solid or viscous oil.

Analytical Characterization (Expected)
  • LC-MS: m/z calculated for C9​H14​NO2​ [M+H]+ 168.10, found 168.1.

  • 1H NMR (400 MHz, CDCl3): δ 8.15 (dd, J = 4.6, 1.2 Hz, 1H), 7.20 (dd, J = 8.4, 4.6 Hz, 1H), 7.15 (dd, J = 8.4, 1.2 Hz, 1H), 4.75 (s, 2H, -CH2 OH), 4.60 (hept, J = 6.1 Hz, 1H, -OCH (CH3)2), 4.20 (br s, 1H, -OH ), 1.35 (d, J = 6.1 Hz, 6H, -OCH(CH3)2 ).

References

  • World Intellectual Property Organization. (2023). Inhibitors of RNA helicase DHX9 and uses thereof (Patent No. WO2023154519A1).
  • World Intellectual Property Organization. (2019). Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy (Patent No. WO2019201283A1).
  • Organic Syntheses, Inc. (2024). General Procedure for the Fieser Workup of Lithium Aluminum Hydride Reductions. Organic Syntheses.[Link]

Sources

Analytical HPLC Method Development and Validation Protocol for (3-Isopropoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Isopropoxypyridin-2-yl)methanol is a substituted pyridine derivative frequently utilized as a critical building block in pharmaceutical synthesis. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents specific chromatographic challenges, primarily peak tailing induced by the basic pyridine nitrogen interacting with residual silanols on silica-based stationary phases[1].

This application note details a scientifically grounded, self-validating protocol for the quantification and purity assessment of (3-Isopropoxypyridin-2-yl)methanol. The methodology is developed with a Quality-by-Design (QbD) mindset and structured to comply with the latest ICH Q2(R2) validation guidelines, ensuring the procedure is fit for its intended purpose throughout its lifecycle[2][3].

Analyte Profiling & Chromatographic Causality

Understanding the physicochemical properties of the analyte is the cornerstone of logical method development.

  • Chemical Structure: Contains a pyridine ring, an isopropoxy group at C3, and a hydroxymethyl group at C2.

  • Acid-Base Properties: The nitrogen atom in the pyridine ring acts as a weak base. Under neutral pH conditions, the ionization of heteroaromatic nitrogens can generally be neglected; however, under acidic mobile-phase conditions, protonation occurs[4].

  • The Peak Tailing Phenomenon (Causality): Unprotonated or partially protonated basic compounds interact strongly with ionized, weakly acidic residual silanols (pKa ~3.5-4.5) on standard silica columns via ion-exchange mechanisms. This secondary interaction leads to asymmetric peak shapes (tailing), reduced resolution, and poor integration reproducibility[5].

Causality in Method Design: To mitigate silanol interactions, we must manipulate the mobile phase pH and select an appropriate stationary phase.

  • Low pH Strategy (pH ~2.0): Utilizing an acidic modifier like 0.1% Trifluoroacetic acid (TFA). At this pH, the pyridine nitrogen is fully protonated, but crucially, the residual silanols are fully neutralized (protonated), eliminating the ion-exchange interaction[4]. TFA also acts as a weak ion-pairing agent, slightly increasing the retention of the polar protonated pyridine and improving peak shape[1].

  • Stationary Phase Selection: To further prevent secondary interactions, an end-capped, sterically protected C18 column is selected. These columns are designed to resist acidic hydrolysis and shield any remaining active silanols[5].

Method Development Logic (Visualization)

HPLC_Method_Logic A Analyte Profiling: (3-Isopropoxypyridin-2-yl)methanol B Challenge: Basic Pyridine Nitrogen A->B C Risk: Silanol Interactions & Peak Tailing B->C D1 Strategy A: Low pH (~2.0) Protonate Analyte, Neutralize Silanols C->D1 D2 Strategy B: High pH (~9.5) Neutralize Analyte, Ionize Silanols C->D2 E Selection: 0.1% TFA in H2O/ACN (Low pH) D1->E Preferred for LC-MS F Column Selection: End-capped C18 (Steric Protection) D2->F E->F G Outcome: Optimal Peak Symmetry & MS Compatibility F->G

Workflow for mitigating pyridine peak tailing via pH control and column selection.

Experimental Protocol

Materials and Reagents
  • Analyte: (3-Isopropoxypyridin-2-yl)methanol reference standard (Purity ≥ 99.0%).

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (Milli-Q, 18.2 MΩ·cm), LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions

This protocol establishes a gradient elution to ensure the elution of the target analyte while washing out any highly retained synthetic impurities.

ParameterSpecificationRationale
Column End-capped C18, 150 mm × 4.6 mm, 3.5 µmProvides high theoretical plates; end-capping minimizes silanol activity[5].
Mobile Phase A 0.1% TFA in Water (v/v)Lowers pH to ~2.0, neutralizing silanols and protonating the pyridine[4].
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Strong solvent for gradient elution; maintains constant acidic environment.
Flow Rate 1.0 mL/minOptimal linear velocity for a standard 4.6 mm ID column[5].
Column Temperature 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Volume 10 µLBalances sensitivity with the risk of column overloading.
Detection (UV) DAD at 254 nm and 220 nmPyridine rings exhibit strong π-π* transitions in the UV region[1].

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
10.0 40 60
12.0 10 90
14.0 10 90
14.1 95 5

| 20.0 | 95 | 5 |

Step-by-Step Execution
  • Mobile Phase Preparation: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water (Phase A). Mix thoroughly and degas via sonication for 10 minutes. Repeat the process for Acetonitrile (Phase B).

  • Standard Preparation: Accurately weigh 10.0 mg of (3-Isopropoxypyridin-2-yl)methanol standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a diluent of Water:ACN (80:20, v/v) to create a 1.0 mg/mL stock solution.

  • Working Solutions: Dilute the stock solution with the diluent to prepare a working standard of 100 µg/mL.

  • System Equilibration: Purge the HPLC system with Mobile Phases A and B. Equilibrate the column at initial gradient conditions (95% A) for at least 30 minutes until a stable baseline is achieved[1].

  • Sequence Execution: Inject a blank (diluent) to confirm no baseline interference. Inject the working standard in replicate (n=6) to establish system suitability.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the analytical procedure is fit for its intended purpose, validation must be executed following the ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach[3][6].

Table: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementExperimental DesignAcceptance Criteria
System Suitability Integral part of the analytical procedure[2].6 replicate injections of the 100 µg/mL standard.RSD of Peak Area ≤ 2.0%; Tailing Factor (As) ≤ 1.5; Theoretical Plates (N) ≥ 5000[5].
Specificity Ability to assess the analyte unequivocally[6].Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat).No interfering peaks at the retention time of (3-Isopropoxypyridin-2-yl)methanol. Peak purity index ≥ 0.990.
Linearity & Range Proportionality of response[2].5 concentration levels ranging from 50% to 150% of the target concentration (50-150 µg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Accuracy Closeness of agreement to true value[6].Recovery experiments at 3 levels (80%, 100%, 120%) prepared in triplicate.Mean recovery between 98.0% and 102.0% with an RSD ≤ 2.0%.
Precision Closeness of agreement between independent test results[6].6 independent sample preparations at 100% test concentration.RSD of assay results ≤ 2.0%.

Troubleshooting and Self-Validating Checks

A self-validating system requires built-in diagnostic checks. If the system suitability criteria fail, the method dictates immediate corrective actions:

  • Observation: Tailing factor (As) > 1.5.

    • Causality: Indicates active silanol interactions or column degradation[5].

    • Action: Verify the pH of Mobile Phase A. If the pH is > 2.5, remake the mobile phase to ensure complete silanol neutralization. If the issue persists, the column's end-capping may be compromised; replace the column.

  • Observation: Retention time shift > 0.5 minutes.

    • Causality: Variations in mobile phase composition or temperature fluctuations.

    • Action: Check pump proportioning valves for leaks and verify column oven temperature stability.

References

  • Welch Materials. "[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development". Welch Materials. URL: [Link]

  • ICH. "Validation of Analytical Procedures Q2(R2) - ICH". International Council for Harmonisation. URL: [Link]

  • EMA. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA". European Medicines Agency. URL: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". IntuitionLabs. URL: [Link]

Sources

Preclinical In Vitro Profiling of (3-Isopropoxypyridin-2-yl)methanol Derivatives: From Kinase Inhibition to Antiviral Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The (3-Isopropoxypyridin-2-yl)methanol scaffold is a highly privileged pharmacophore in modern drug discovery. Its structural features provide a unique combination of target affinity and metabolic stability, making it a valuable building block for both oncology/immunology and infectious disease applications.

The Chemical Rationale:

  • Hinge-Binding and NNIBP Affinity: The hydroxymethyl group at the 2-position of the pyridine ring serves as a potent hydrogen bond donor/acceptor. This is critical for anchoring the molecule into the hinge region of kinases or the non-nucleoside inhibitor binding pocket (NNIBP) of viral polymerases.

  • Metabolic Stability via Ether Linkage: Historically, drug candidates like the bis(heteroaryl)piperazine (BHAP) HIV-1 reverse transcriptase (RT) inhibitors utilized a 3-isopropylamino substituent. However, this amine linkage was highly susceptible to rapid in vivo oxidative N-dealkylation, leading to poor pharmacokinetic profiles[1]. By replacing the amine with an ether linkage to create a 3-isopropoxy moiety, researchers successfully blocked this primary metabolic liability, drastically increasing the compound's half-life while retaining low-nanomolar potency[1].

  • Isoform Selectivity: In kinase targeting, specifically for Phosphoinositide 3-kinase gamma (PI3Kγ), the steric bulk and specific bond angles of the 3-isopropoxypyridine moiety drive remarkable selectivity. Derivatives incorporating this group have demonstrated >20-fold selectivity for PI3Kγ over the PI3Kα isoform, minimizing off-target metabolic toxicities[2].

This application note details the comprehensive in vitro assay protocols required to evaluate (3-Isopropoxypyridin-2-yl)methanol derivatives across three critical domains: target-based kinase inhibition, antiviral polymerase inhibition, and ADME (metabolic stability) profiling.

Experimental Workflow & Pathway Dynamics

To systematically evaluate these derivatives, a parallel screening funnel is employed. Compounds are first assessed for their primary biochemical potency against their respective targets (PI3Kγ or HIV-1 RT), followed by validation of their metabolic stability to confirm the advantage of the isopropoxy substitution.

Workflow A (3-Isopropoxypyridin-2-yl)methanol Scaffold B Biochemical Screening A->B C PI3Kγ Kinase Assay (ADP-Glo) B->C Oncology / Immuno D HIV-1 RT Assay (BrdU Incorporation) B->D Antiviral E ADME Validation C->E D->E F HLM Stability Assay (LC-MS/MS) E->F Metabolic Profiling

Fig 1. Preclinical in vitro screening workflow for (3-Isopropoxypyridin-2-yl)methanol derivatives.

Pathway GPCR GPCR Activation PI3K PI3Kγ (p110γ/p101) GPCR->PI3K Activates PIP3 PIP3 (Product) PI3K->PIP3 Kinase Activity Inhibitor 3-Isopropoxypyridine Derivative Inhibitor->PI3K Competitive Inhibition PIP2 PIP2 (Substrate) PIP2->PIP3 Phosphorylation AKT AKT Phosphorylation PIP3->AKT Downstream Signaling

Fig 2. Mechanism of action for PI3Kγ inhibition by 3-isopropoxypyridine derivatives.

Quantitative Data Summary

The following table demonstrates the typical pharmacological profile of a 3-isopropoxypyridine derivative compared to its 3-isopropylamino counterpart and a clinical reference standard. Notice the dramatic improvement in half-life (T1/2) due to the ether linkage.

Compound Class / ReferencePI3Kγ IC₅₀ (nM)HIV-1 RT IC₅₀ (nM)HLM T1/2 (min)Primary Metabolic Route
Delavirdine (Reference NNRTI)>10,0002.518Rapid N-dealkylation
AS-605240 (Reference PI3Kγ Inhibitor)8>10,00035CYP3A4 Oxidation
Derivative A (3-isopropylamino analog)453.122Rapid N-dealkylation
Derivative B (3-isopropoxy analog)12 4.8 >120 Stable / Glucuronidation

Detailed Experimental Protocols

Protocol A: Cell-Free PI3Kγ Kinase Activity Assay (ADP-Glo)

Causality & Validation: We utilize the luminescent ADP-Glo assay because it directly measures the ADP formed during the kinase reaction, offering a universal, high-signal-to-background alternative to radioactive[γ-³²P]ATP assays. To ensure the system is self-validating, a "No Enzyme" control establishes the background luminescence, while a known inhibitor (AS-605240) validates the dynamic range.

Reagents:

  • Recombinant human PI3Kγ (p110γ/p101 complex)

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20, 1 mM DTT.

  • Substrate: 50 μM PIP2 (Phosphatidylinositol 4,5-bisphosphate)

  • ATP (10 μM final) and ADP-Glo™ Kinase Assay Kit

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the (3-Isopropoxypyridin-2-yl)methanol derivative in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of compound to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 5 μL of PI3Kγ enzyme (diluted in Kinase Buffer to 2 nM final concentration) to all wells except the "No Enzyme" control wells. Incubate for 15 minutes at room temperature (RT) to allow compound binding.

  • Reaction Initiation: Add 5 μL of a substrate mix containing PIP2 and ATP to initiate the reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • ATP Depletion: Add 10 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at RT.

  • Signal Generation: Add 20 μL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction. Incubate for 30 minutes at RT.

  • Detection & Analysis: Read luminescence on a multi-mode plate reader (e.g., EnVision). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Causality & Validation: This assay evaluates the ability of the derivative to inhibit RNA-dependent DNA polymerase activity. We use a non-radioactive BrdUTP incorporation assay. The poly(rA):oligo(dT) template mimics the viral RNA genome. A "Minus Template" control ensures that BrdU incorporation is strictly template-dependent.

Reagents:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Template/Primer: poly(rA) / oligo(dT)₁₅

  • Nucleotide Mix: BrdUTP and dTTP

  • Anti-BrdU-HRP antibody and TMB Substrate

Step-by-Step Methodology:

  • Plate Coating: Pre-coat a 96-well microplate with the poly(rA):oligo(dT) template/primer complex. Wash 3x with Wash Buffer (PBS + 0.05% Tween-20).

  • Reaction Assembly: To each well, add 20 μL of RT Reaction Buffer (50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT).

  • Inhibitor Addition: Add 10 μL of the derivative at varying concentrations. Include Delavirdine as a positive control.

  • Enzyme & Substrate Addition: Add 10 μL of recombinant HIV-1 RT (10 ng/well) and 10 μL of the BrdUTP/dTTP nucleotide mix.

  • Polymerization: Incubate the plate for 60 minutes at 37°C.

  • Detection: Wash the plate 5x to remove unincorporated nucleotides. Add 100 μL of Anti-BrdU-HRP conjugate and incubate for 30 minutes at RT.

  • Development: Wash 5x. Add 100 μL of TMB substrate. Stop the reaction after 15 minutes with 50 μL of 1M H₂SO₄.

  • Readout: Measure absorbance at 450 nm. Reduced absorbance correlates with RT inhibition.

Protocol C: Human Liver Microsome (HLM) Stability Assay

Causality & Validation: The primary design rationale for the 3-isopropoxy group is to circumvent the oxidative N-dealkylation seen in 3-isopropylamino derivatives[1]. This assay directly tests that hypothesis. Verapamil (high clearance) and Warfarin (low clearance) are run concurrently to validate the metabolic competence of the microsomes.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL)

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a microsomal suspension in phosphate buffer at a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the (3-Isopropoxypyridin-2-yl)methanol derivative to the suspension to achieve a final concentration of 1 μM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At specific time points (0, 15, 30, 60, and 120 minutes), extract a 50 μL aliquot and immediately quench it in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Precipitation & Centrifugation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze the remaining parent compound percentage via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the elimination rate constant (k) from the slope, and determine the half-life (T1/2 = 0.693/k) and intrinsic clearance (CLint).

References

  • WO2011087776A1 - Isoindolinone inhibitors of phosphatidylinositol 3-kinase. Google Patents. Available at:[2]

  • Synthesis and Bioactivity of Novel Bis(heteroaryl)piperazine (BHAP) Reverse Transcriptase Inhibitors: Structure−Activity Relationships and Increased Metabolic Stability of Novel Substituted Pyridine Analogs. Journal of Medicinal Chemistry - ACS Publications. Available at:[1]

Sources

Application Note: Experimental Setup for the Synthesis of (3-Isopropoxypyridin-2-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(3-Isopropoxypyridin-2-yl)methanol and its derivatives are highly valuable heterocyclic building blocks utilized in the design and synthesis of advanced pharmaceutical agents. Notably, the 3-isopropoxypyridine scaffold is a critical structural motif in the development of RNA helicase DHX9 inhibitors for oncology[1] and bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors for antiviral therapies[2]. The introduction of an isopropoxy group at the 3-position of the pyridine ring significantly enhances the metabolic stability and lipophilicity of the resulting drug candidates compared to their unalkylated or alkylamino counterparts[2].

This application note details a robust, two-step, scalable synthetic protocol starting from the widely accessible precursor, methyl 3-hydroxypicolinate[3][4].

Mechanistic Causality & Experimental Design:

  • Step 1 (Chemoselective O-Alkylation): The 3-hydroxyl group of methyl 3-hydroxypicolinate is alkylated using isopropyl bromide. Potassium carbonate ( K2​CO3​ ) in N,N-dimethylformamide (DMF) is selected as the optimal base-solvent pair. K2​CO3​ is sufficiently basic to deprotonate the weakly acidic pyridinol without causing competitive saponification of the methyl ester—a detrimental side reaction often observed when using stronger bases like sodium hydroxide.

  • Step 2 (Chemoselective Ester Reduction): The intermediate methyl 3-isopropoxypicolinate is reduced to the corresponding methanol. Instead of using highly reactive and hazardous lithium aluminum hydride ( LiAlH4​ ), this protocol employs a safer, highly efficient in situ generation of calcium borohydride ( Ca(BH4​)2​ ) via the combination of sodium borohydride ( NaBH4​ ) and anhydrous calcium chloride ( CaCl2​ ). This reagent selectively reduces the ester to the primary alcohol without over-reducing the pyridine ring or requiring extreme cryogenic conditions.

Reaction Pathway Visualization

Synthesis A Methyl 3-hydroxypicolinate (Starting Material) B Methyl 3-isopropoxypicolinate (Intermediate) A->B iPrBr, K2CO3 DMF, 80°C (O-Alkylation) C (3-Isopropoxypyridin-2-yl)methanol (Target Product) B->C NaBH4, CaCl2 EtOH/THF, 0°C to RT (Ester Reduction)

Two-step synthetic workflow for (3-Isopropoxypyridin-2-yl)methanol from methyl 3-hydroxypicolinate.

Quantitative Data & Reagent Equivalents

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis, ensuring a self-validating and reproducible workflow.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Step 1: O-Alkylation
Methyl 3-hydroxypicolinate153.141.01.53 gStarting Material
Isopropyl bromide123.001.51.41 mLAlkylating Agent
Potassium carbonate138.212.02.76 gMild Base
N,N-Dimethylformamide (DMF)73.09-20.0 mLPolar Aprotic Solvent
Step 2: Ester Reduction
Methyl 3-isopropoxypicolinate195.221.01.95 gIntermediate
Sodium borohydride37.832.50.95 gHydride Source
Calcium chloride (anhydrous)110.981.251.39 gLewis Acid / Activator
THF / Ethanol (1:1 v/v)--20.0 mLProtic/Aprotic Solvent Mix

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl 3-isopropoxypicolinate

Objective: Chemoselective O-alkylation of the 3-hydroxyl group.

  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

  • Reagent Loading: Charge the flask with methyl 3-hydroxypicolinate (1.53 g, 10.0 mmol) and anhydrous DMF (20 mL). Stir until complete dissolution is achieved.

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (2.76 g, 20.0 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide ion. (Note: A slight yellowing of the solution is indicative of successful phenoxide formation).

  • Alkylation: Add isopropyl bromide (1.41 mL, 15.0 mmol) dropwise via syringe over 5 minutes.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Maintain stirring for 4 to 6 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1) or LC-MS until the starting material is fully consumed.

  • Workup: Cool the mixture to room temperature. Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing & Drying: Combine the organic extracts and wash sequentially with water (2 × 50 mL) to remove residual DMF, followed by a final wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford methyl 3-isopropoxypicolinate as a pale yellow oil.

Protocol B: Synthesis of (3-Isopropoxypyridin-2-yl)methanol

Objective: Mild, chemoselective reduction of the picolinate ester to the corresponding primary alcohol.

  • Preparation: In a clean, dry 100 mL round-bottom flask, dissolve the intermediate methyl 3-isopropoxypicolinate (1.95 g, 10.0 mmol) in a 1:1 mixture of anhydrous THF and absolute Ethanol (20 mL total volume).

  • Cooling & Activation: Submerge the flask in an ice-water bath and cool the solution to 0 °C. Add anhydrous calcium chloride (1.39 g, 12.5 mmol) and stir for 10 minutes to ensure uniform dispersion.

  • Reduction: Slowly add sodium borohydride (0.95 g, 25.0 mmol) in small portions over 15 minutes. (Critical Safety Note: The addition will generate hydrogen gas; ensure proper fume hood ventilation and avoid rapid addition to prevent thermal runaway).

  • Reaction Execution: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4 hours. The in situ formation of calcium borohydride drives the complete reduction of the ester.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous ammonium chloride ( NH4​Cl ) solution (20 mL) until effervescence ceases.

  • Extraction: Evaporate the volatile organic solvents (THF/EtOH) under reduced pressure. Dilute the remaining aqueous phase with water (20 mL) and extract with Ethyl Acetate (3 × 40 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by flash chromatography (silica gel, 50% EtOAc in Hexanes to 100% EtOAc) to yield (3-Isopropoxypyridin-2-yl)methanol as a crystalline solid or viscous oil.

Analytical Characterization & Quality Control

To validate the structural integrity of the synthesized (3-Isopropoxypyridin-2-yl)methanol, the following self-validating analytical checks must be performed:

  • 1 H NMR (400 MHz, CDCl 3​ ): Verify the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a new methylene singlet (~4.7 ppm) corresponding to the CH2​OH group. The isopropoxy methine proton must appear as a distinct septet (~4.6 ppm), and the isopropyl methyl groups as a doublet (~1.4 ppm).

  • LC-MS: Confirm the mass of the target compound. The expected [M+H]+ peak for C9​H13​NO2​ is m/z 168.2.

References

  • WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof. Google Patents.
  • Synthesis and Bioactivity of Novel Bis(heteroaryl)piperazine (BHAP) Reverse Transcriptase Inhibitors: Structure−Activity Relationships and Increased Metabolic Stability of Novel Substituted Pyridine Analogs. Journal of Medicinal Chemistry - ACS Publications.
  • Introduction of Aryl Fluorosulfates into the Realm of Catellani Reaction Substrates. ACS Publications.
  • Polymer Composites for Radiation Scintillation. eScholarship.org.

Sources

Troubleshooting & Optimization

troubleshooting low yield in (3-Isopropoxypyridin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (3-Isopropoxypyridin-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in this synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively.

Introduction: The Synthetic Challenge

The synthesis of (3-Isopropoxypyridin-2-yl)methanol is a critical step in the development of various pharmaceutical intermediates. The target molecule contains a pyridine core, an isopropoxy ether, and a primary alcohol. While seemingly straightforward, the reduction of the precursor, 3-isopropoxypyridine-2-carbaldehyde, presents several challenges that can lead to diminished yields. The electron-deficient nature of the pyridine ring and the potential for complexation with reagents can influence reactivity in unexpected ways.

This guide focuses on the most common synthetic route: the reduction of 3-isopropoxypyridine-2-carbaldehyde. We will address common pitfalls in a structured Q&A format, providing both diagnostic questions and actionable solutions.

Troubleshooting Guide: Low Yield in the Reduction Step

This section addresses specific experimental observations and provides a logical framework for troubleshooting.

Issue 1: Incomplete Conversion - Significant Starting Aldehyde Remains

Question: I've run the reduction of 3-isopropoxypyridine-2-carbaldehyde, but my post-reaction analysis (TLC, LC-MS) shows a large amount of unreacted starting material. What went wrong?

Answer: This is one of the most common issues and typically points to problems with the hydride-donating agent or the reaction conditions. Let's break down the potential causes.

Potential Cause 1.1: Inactive or Insufficient Reducing Agent

The efficacy of common hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) is highly dependent on their quality and handling.

  • Expertise & Experience: Sodium borohydride, while safer and easier to handle than LiAlH₄, is a milder reducing agent.[1][2] Its reactivity can be significantly diminished by age or improper storage, as it can slowly react with atmospheric moisture. LiAlH₄ is extremely reactive with water and must be handled under strictly anhydrous conditions.[3]

  • Trustworthiness (Self-Validation): Before troubleshooting other parameters, validate your reducing agent. A simple method is to test it on a known, reactive substrate like benzaldehyde under standard conditions. If this simple reduction also fails, your reagent is likely compromised.

  • Recommended Solutions:

    • Use Fresh Reagent: Always use a freshly opened bottle of the reducing agent or one that has been stored correctly in a desiccator.

    • Increase Stoichiometry: For pyridyl aldehydes, the lone pair on the nitrogen can weakly interact with the cation (Na⁺ or Li⁺), potentially slowing the reaction. Using a slight excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄) can often drive the reaction to completion.

    • Consider a Stronger Reagent: If NaBH₄ consistently gives incomplete conversion even with fresh reagent and excess equivalents, switching to LiAlH₄ may be necessary. However, be aware of its higher reactivity and more hazardous workup.[4]

Potential Cause 1.2: Suboptimal Reaction Conditions

Temperature and solvent play a crucial role in the rate of reduction.

  • Expertise & Experience: The reduction of aldehydes with NaBH₄ is typically performed in alcoholic solvents like methanol or ethanol at 0 °C to room temperature.[2] Methanol can actively participate in the reaction, forming alkoxyborohydrides which are also reducing species.[2] Low temperatures (e.g., < 0 °C) can drastically slow the reaction rate, leading to incomplete conversion within a standard timeframe.

  • Trustworthiness (Self-Validation): Monitor the reaction progress diligently using TLC or LC-MS. If the reaction has stalled after 1-2 hours at 0 °C, allow it to warm to room temperature and continue monitoring. A noticeable increase in product formation upon warming confirms a temperature-related rate issue.

  • Recommended Solutions:

    • Optimize Temperature: Start the addition of NaBH₄ at 0 °C to control the initial exotherm, then allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Solvent Choice: Methanol is an excellent and common choice for NaBH₄ reductions.[2][5] For LiAlH₄, anhydrous ethereal solvents like THF or diethyl ether are mandatory.

ParameterRecommended Condition (NaBH₄)Recommended Condition (LiAlH₄)Rationale
Solvent Methanol, EthanolAnhydrous THF, Anhydrous Et₂ONaBH₄ is stable in protic solvents; LiAlH₄ reacts violently with them.
Temperature 0 °C to Room Temperature-78 °C to 0 °CControls exotherm and reactivity. LiAlH₄ is much more reactive and requires lower temperatures.
Equivalents 1.5 - 2.0 eq.1.1 - 1.5 eq.Ensures complete conversion, accounting for any reagent degradation or substrate interactions.
Reaction Time 2 - 4 hours1 - 3 hoursTypical timeframe; should always be confirmed by reaction monitoring.
Issue 2: Formation of Multiple Byproducts and Low Mass Recovery

Question: My reaction seems to have worked, as the starting material is gone, but the yield of the desired alcohol is very low, and I see several other spots on my TLC plate. What are these byproducts?

Answer: The formation of multiple byproducts suggests that side reactions are outcompeting the desired reduction. The nature of these byproducts depends on the reagents and conditions used.

Potential Cause 2.1: Cannizzaro-Type Reactions (Under Basic Conditions)
  • Expertise & Experience: If the reaction conditions become strongly basic (e.g., during a slow reduction or if a strong base is present), aldehydes lacking an α-hydrogen, like our substrate, can undergo a disproportionation reaction. One molecule of the aldehyde is reduced to the alcohol, while another is oxidized to the corresponding carboxylic acid. This is less common with fast-acting hydrides but can occur if the reaction stalls.

  • Trustworthiness (Self-Validation): The presence of the corresponding carboxylic acid (3-isopropoxypicolinic acid) in your crude product mixture (detectable by LC-MS) is a strong indicator of this side reaction.

  • Recommended Solutions:

    • Control pH: Ensure the reaction medium does not become strongly basic. The use of NaBH₄ in methanol is typically self-regulating.

    • Ensure Rapid Reduction: Use active reducing agent and optimal conditions to ensure the aldehyde is consumed quickly, minimizing its time to engage in side reactions.

Potential Cause 2.2: Pyridine Ring Reduction
  • Expertise & Experience: While NaBH₄ is generally chemoselective for aldehydes and ketones, very powerful reducing agents or harsh conditions (e.g., LiAlH₄ at elevated temperatures) can potentially reduce the electron-deficient pyridine ring.[3] This leads to a complex mixture of partially or fully saturated piperidine derivatives, which are often difficult to separate and result in low yield of the desired aromatic product.

  • Trustworthiness (Self-Validation): Ring reduction can often be detected by ¹H NMR of the crude product, which would show a loss of aromatic signals and the appearance of new signals in the aliphatic region (typically 1.5-3.5 ppm).

  • Recommended Solutions:

    • Use Milder Reagents: Stick with NaBH₄ if possible. It is highly selective for the carbonyl group in this context.

    • Maintain Low Temperatures: If LiAlH₄ must be used, perform the reaction at low temperatures (e.g., -78 °C or 0 °C) to maximize selectivity for the aldehyde reduction.

Workflow & Troubleshooting Diagram

The following diagram outlines a logical workflow for troubleshooting low-yield issues in the reduction step.

TroubleshootingWorkflow start Low Yield of (3-Isopropoxypyridin-2-yl)methanol check_sm Analyze Crude Product: Is Starting Aldehyde Present? start->check_sm incomplete_conv Issue: Incomplete Conversion check_sm->incomplete_conv Yes side_products Issue: Side Product Formation check_sm->side_products No check_reagent 1. Validate Reducing Agent Activity 2. Increase Stoichiometry (1.5-2.0 eq) 3. Check Reagent Quality (Use Fresh) incomplete_conv->check_reagent check_conditions 1. Optimize Temperature (0°C to RT) 2. Ensure Proper Solvent (Methanol) 3. Increase Reaction Time incomplete_conv->check_conditions check_byproducts Analyze Byproducts (LC-MS, NMR) side_products->check_byproducts cannizzaro Carboxylic Acid Detected? (Cannizzaro Reaction) check_byproducts->cannizzaro ring_reduction Loss of Aromaticity in NMR? (Pyridine Ring Reduction) check_byproducts->ring_reduction fix_cannizzaro 1. Ensure Rapid Reduction 2. Avoid Strongly Basic Conditions cannizzaro->fix_cannizzaro Yes fix_ring_reduction 1. Use Milder Reagent (NaBH₄) 2. Maintain Low Temperature with LiAlH₄ ring_reduction->fix_ring_reduction Yes

Caption: Troubleshooting logic for low yield in the reduction step.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is definitively better for this synthesis, NaBH₄ or LiAlH₄?

A1: For this specific transformation, sodium borohydride (NaBH₄) is generally the superior choice . It offers excellent chemoselectivity for the aldehyde without affecting the pyridine ring or the isopropoxy group under standard conditions.[2] Its operational simplicity and safer workup are significant advantages. LiAlH₄ should only be considered if NaBH₄ fails to provide complete conversion after optimization.

Q2: My product seems to be water-soluble. How can I improve my extraction efficiency during the workup?

A2: The presence of the alcohol and the pyridine nitrogen imparts some water solubility to the product. To maximize recovery:

  • Saturate the Aqueous Layer: Before extraction, add sodium chloride (brine) to the aqueous layer until it is saturated. This decreases the polarity of the aqueous phase and "salts out" the organic product, driving it into the organic layer.

  • Use a More Polar Solvent: If extracting with ethyl acetate gives poor recovery, switch to a more polar solvent like dichloromethane (DCM).

  • Increase the Number of Extractions: Perform multiple extractions with smaller volumes of solvent (e.g., 4 x 50 mL) rather than one large extraction (1 x 200 mL). This is mathematically more efficient.

Q3: How do I prepare the precursor, 3-isopropoxypyridine-2-carbaldehyde?

A3: A common method is the Williamson ether synthesis starting from 3-hydroxy-2-pyridinecarboxaldehyde. The phenolic proton is deprotonated with a suitable base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like DMF or acetone, followed by the addition of an isopropylating agent like 2-bromopropane or isopropyl iodide. The reaction is typically heated to drive it to completion.

Q4: Can I purify the final alcohol by distillation?

A4: Purification by distillation is possible if performed under high vacuum.[6] Pyridyl alcohols can be sensitive to high temperatures, and decomposition may occur at atmospheric pressure. Column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) is the most common and reliable method for purification on a lab scale.

Recommended Experimental Protocol

This protocol details the reduction of 3-isopropoxypyridine-2-carbaldehyde using sodium borohydride.

Materials & Equipment:
  • 3-isopropoxypyridine-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (ACS grade or better)[5]

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-isopropoxypyridine-2-carbaldehyde (1.0 eq.) in methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq.) portion-wise over 15-20 minutes. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate/Hexanes), ensuring the aldehyde spot has been completely consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Stir for 15 minutes.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing & Drying: Combine the organic layers and wash once with brine. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield (3-Isopropoxypyridin-2-yl)methanol as a pure product.

Synthetic Workflow Diagram

SynthesisWorkflow start Start: 3-Isopropoxypyridine-2-carbaldehyde dissolve 1. Dissolve in Methanol start->dissolve cool 2. Cool to 0 °C dissolve->cool add_nabh4 3. Add NaBH₄ (1.5 eq) Portion-wise cool->add_nabh4 react 4. Stir at RT for 3h (Monitor by TLC) add_nabh4->react quench 5. Quench with sat. aq. NH₄Cl react->quench evaporate 6. Remove Methanol (Rotovap) quench->evaporate extract 7. Extract with DCM evaporate->extract dry 8. Dry (MgSO₄) and Concentrate extract->dry purify 9. Purify by Column Chromatography dry->purify product Product: (3-Isopropoxypyridin-2-yl)methanol purify->product

Caption: Recommended workflow for the reduction of 3-isopropoxypyridine-2-carbaldehyde.

References

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory (2nd ed.). Wiley-Interscience. [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

  • Organic Chemistry Portal. (2007). Pyridine synthesis. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN113880756A - Preparation method of 2-amino-3-hydroxymethylpyridine.
  • Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Reaction of pyridine N‐oxides with Grignard reagents. [Link]

  • Google Patents. (n.d.). US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. [Link]

  • Jones, K. (2016). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]

  • Riddick, J. A., et al. (1986). Organic Solvents: Physical Properties and Methods of Purification. Wiley-Interscience. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (3-Isopropoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals who are scaling up the synthesis of (3-Isopropoxypyridin-2-yl)methanol. It provides in-depth troubleshooting advice and answers to frequently asked questions to address challenges that may arise during this process.

The synthesis of functionalized pyridines like (3-Isopropoxypyridin-2-yl)methanol is a critical task in medicinal chemistry due to the prevalence of the pyridine scaffold in pharmaceuticals.[1][2][3] Scaling up these syntheses from the bench to pilot or production scale often presents a unique set of challenges that can impact yield, purity, and safety. This document aims to be a comprehensive resource to navigate these complexities.

I. Common Synthetic Routes and Key Challenges

The synthesis of (3-Isopropoxypyridin-2-yl)methanol can be approached through several synthetic routes, each with its own set of potential difficulties. The two most common pathways involve either the reduction of a corresponding carbonyl compound or a Grignard reaction.

Route A: Reduction of 3-Isopropoxypyridine-2-carbaldehyde or its Ester Derivative

This is a widely used method for producing pyridinemethanol derivatives.[4] It typically involves the reduction of an aldehyde or ester using a suitable reducing agent.

  • Challenge 1: Incomplete Reduction or Over-reduction. Achieving selective reduction of the carbonyl group without affecting the pyridine ring or the isopropoxy group can be challenging.

  • Challenge 2: Difficult Purification. The product and starting material may have similar polarities, complicating separation by chromatography.[5]

Route B: Grignard Reaction with a Suitable Pyridine Precursor

Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds.[6][7] This route might involve the reaction of a Grignard reagent with a pyridine-2-carboxaldehyde derivative.

  • Challenge 1: Grignard Reagent Instability and Reactivity. Grignard reagents are highly reactive and sensitive to moisture and air, making their handling on a large scale hazardous.[8][9]

  • Challenge 2: Poor Regioselectivity. The Grignard reagent can potentially add to different positions on the pyridine ring, leading to a mixture of isomers.[10]

Below is a visual representation of the common synthetic pathways and their associated challenges.

G cluster_0 Synthetic Routes for (3-Isopropoxypyridin-2-yl)methanol cluster_1 Key Challenges Start Starting Materials RouteA Route A: Reduction Start->RouteA RouteB Route B: Grignard Reaction Start->RouteB Product (3-Isopropoxypyridin-2-yl)methanol RouteA->Product ChallengeA1 Incomplete/Over-reduction RouteA->ChallengeA1 ChallengeA2 Purification Issues RouteA->ChallengeA2 RouteB->Product ChallengeB1 Grignard Reagent Handling RouteB->ChallengeB1 ChallengeB2 Poor Regioselectivity RouteB->ChallengeB2

Caption: Overview of synthetic routes and their challenges.

II. Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the synthesis.

Category 1: Reaction Conditions

Question: My reduction of 3-isopropoxypyridine-2-carbaldehyde is sluggish and incomplete, even with extended reaction times. What could be the cause?

Answer:

Several factors can lead to an incomplete reduction. Here’s a systematic approach to troubleshoot this issue:

  • Reagent Quality: The activity of your reducing agent is paramount.

    • Sodium Borohydride (NaBH₄): This is a common and relatively mild reducing agent.[5] Ensure it is a fine, free-flowing powder. Clumps may indicate moisture absorption, which deactivates the reagent. Consider opening a fresh bottle.

    • Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent that must be handled under strictly anhydrous conditions.[4] Any exposure to moisture will quench it. Use freshly opened, high-purity LiAlH₄.

  • Solvent Purity: The solvent must be anhydrous, especially when using LiAlH₄.

    • Methanol/Ethanol (for NaBH₄): While protic, ensure they are of high purity.

    • Tetrahydrofuran (THF)/Diethyl Ether (for LiAlH₄): Must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Temperature Control:

    • For NaBH₄ reductions, the reaction is often initiated at 0°C to control the initial exotherm and then allowed to warm to room temperature.[5] If the reaction is sluggish, a slight increase in temperature might be beneficial, but monitor for side product formation.

    • LiAlH₄ reductions are typically performed at 0°C and then warmed to room temperature or gently refluxed. Ensure the initial temperature is low enough to control the reaction rate.

  • Stoichiometry of the Reducing Agent: On a larger scale, it's crucial to ensure adequate mixing to avoid localized "hot spots" where the reducing agent is consumed prematurely. A slight excess of the reducing agent (1.1-1.5 equivalents) is often necessary to drive the reaction to completion.

Experimental Protocol: Small-Scale Test Reaction for Reduction Optimization

  • Set up three small-scale reactions (e.g., 1 mmol) in parallel under an inert atmosphere (Nitrogen or Argon).

  • In each flask, dissolve 3-isopropoxypyridine-2-carbaldehyde in the chosen anhydrous solvent.

  • Flask 1 (Control): Add 1.2 equivalents of your current batch of reducing agent at the standard temperature.

  • Flask 2 (Fresh Reagent): Add 1.2 equivalents of a new bottle of reducing agent at the standard temperature.

  • Flask 3 (Increased Stoichiometry): Add 1.5 equivalents of the new reducing agent at the standard temperature.

  • Monitor all three reactions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals.

This parallel approach allows for a quick diagnosis of whether the issue lies with the reagent quality or stoichiometry.

Category 2: Work-up and Purification

Question: I'm observing a significant loss of product during the aqueous work-up. How can I improve my recovery?

Answer:

(3-Isopropoxypyridin-2-yl)methanol, being a pyridine derivative with a hydroxyl group, can exhibit some water solubility, leading to losses during extraction.

  • pH Adjustment: The pyridine nitrogen is basic and can be protonated in acidic conditions, increasing water solubility. Ensure the aqueous layer is basic (pH > 8) before extraction to keep the product in its free base form.

  • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride or potassium carbonate. This decreases the solubility of organic compounds in the aqueous phase.

  • Choice of Extraction Solvent: Use a solvent that has a good partition coefficient for your product. Dichloromethane or chloroform are often more effective than ethyl acetate for extracting polar compounds from an aqueous phase. Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).

  • Back-Extraction: After the initial extraction, you can back-extract the combined organic layers with a small amount of brine to remove any dissolved water and water-soluble impurities.

Question: The purification of the final product by column chromatography is difficult, and the product co-elutes with an impurity. What are my options?

Answer:

Co-elution is a common problem, especially when dealing with structurally similar compounds.[5]

  • Optimize your Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point. Sometimes, adding a small amount of a third solvent with different properties (e.g., methanol or triethylamine for basic compounds) can significantly improve separation.

    • Gradient Elution: A shallow gradient of the polar solvent can help resolve closely eluting spots.[5]

  • Recrystallization: If the product is a solid, recrystallization is often a more effective purification method for large quantities than chromatography.

    • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at low temperatures. For pyridine derivatives, polar solvents like ethanol, isopropanol, or mixtures such as hexane/acetone can be effective.

  • Acid-Base Extraction: You can exploit the basicity of the pyridine nitrogen.

    • Dissolve the crude product in an organic solvent like dichloromethane.

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The (3-Isopropoxypyridin-2-yl)methanol will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer.

    • Separate the aqueous layer and basify it with a base like sodium hydroxide to a pH > 8.

    • Extract the product back into an organic solvent.

    • Dry and concentrate the organic layer to obtain the purified product.

G Start Crude Product Dissolve Dissolve in Organic Solvent Start->Dissolve ExtractAcid Extract with Dilute Acid Dissolve->ExtractAcid SeparateLayers1 Separate Layers ExtractAcid->SeparateLayers1 AqueousLayer Aqueous Layer (Product as Salt) SeparateLayers1->AqueousLayer OrganicLayer1 Organic Layer (Impurities) SeparateLayers1->OrganicLayer1 Basify Basify Aqueous Layer AqueousLayer->Basify ExtractOrganic Extract with Organic Solvent Basify->ExtractOrganic SeparateLayers2 Separate Layers ExtractOrganic->SeparateLayers2 AqueousLayer2 Aqueous Layer (Waste) SeparateLayers2->AqueousLayer2 OrganicLayer2 Organic Layer (Purified Product) SeparateLayers2->OrganicLayer2 DryConcentrate Dry and Concentrate OrganicLayer2->DryConcentrate FinalProduct Purified Product DryConcentrate->FinalProduct

Caption: Workflow for purification via acid-base extraction.

Category 3: Scale-up Issues

Question: The reaction yield dropped significantly when I scaled up the synthesis from 1 gram to 100 grams. What are the likely reasons?

Answer:

A drop in yield upon scale-up is a frequent challenge and can often be attributed to issues with mass and heat transfer.

  • Mixing Efficiency: In a larger reaction vessel, inefficient stirring can lead to localized concentration gradients and temperature differences. This can result in the formation of byproducts. Ensure your stirring is vigorous enough to maintain a homogeneous mixture. Consider using an overhead stirrer with a properly sized impeller for larger flasks.

  • Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become problematic on a larger scale. The surface-area-to-volume ratio decreases as the scale increases, making it harder to dissipate heat.

    • Controlled Addition: Add reagents slowly to control the reaction exotherm. For highly exothermic reactions, a syringe pump for liquid reagents or portion-wise addition for solids is recommended.

    • Efficient Cooling: Ensure your cooling bath has sufficient capacity to handle the heat generated.

  • Quenching Procedure: The quenching of reactive reagents like LiAlH₄ is highly exothermic. On a large scale, this can be dangerous if not done carefully. A slow, controlled addition of the quenching agent (e.g., ethyl acetate followed by water) at a low temperature is crucial.

Table 1: Comparison of Reaction Parameters at Different Scales

Parameter1 g Scale100 g ScaleTroubleshooting Considerations for Scale-up
Reaction Time Typically shorterMay need to be extendedMonitor reaction progress closely (TLC/HPLC) to determine the optimal reaction time.
Temperature Control Easier to maintainMore challenging due to lower surface-area-to-volume ratioUse a larger cooling bath, consider a cooling coil for very large reactions, and control the rate of addition of reagents.
Mixing Magnetic stirrer is often sufficientMechanical overhead stirrer is necessaryEnsure the vortex is visible and the mixture appears homogeneous.
Reagent Addition Can be added more quicklySlow, controlled addition is criticalUse a dropping funnel or syringe pump for liquid reagents.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store (3-Isopropoxypyridin-2-yl)methanol?

A1: Pyridine derivatives can be sensitive to air and light. It is recommended to store the compound in a tightly sealed amber glass bottle under an inert atmosphere (nitrogen or argon) and in a cool, dark place. For long-term storage, refrigeration is advisable.

Q2: Are there any specific safety precautions I should take when working with pyridine-containing compounds?

A2: Yes. Pyridines can be toxic and have a strong, unpleasant odor. Always handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Q3: Can I use a different reducing agent, like sodium borohydride in the presence of a Lewis acid, for the reduction step?

A3: Yes, combinations like NaBH₄ with BF₃·Et₂O or other Lewis acids can be effective for reducing esters and carboxylic acids.[11] This can sometimes offer different selectivity compared to LiAlH₄. However, these reagents also need to be handled with care, and the reaction conditions should be optimized on a small scale first.

Q4: My Grignard reaction is not initiating. What should I do?

A4: The initiation of a Grignard reaction can sometimes be sluggish.

  • Activation of Magnesium: Ensure the magnesium turnings are fresh and not oxidized. You can sometimes activate them by crushing them gently in a dry mortar and pestle before use or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]

  • Anhydrous Conditions: The presence of even trace amounts of water will prevent the reaction from starting. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon, and that all solvents are rigorously dried.

  • Local Heating: Gently warming a small spot of the reaction mixture with a heat gun can sometimes initiate the reaction. Once it starts, it is usually self-sustaining.

IV. References

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture - ChemRxiv. Available at:

  • The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research - Semantic Scholar. Available at:

  • Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process | Organic Letters - ACS Publications. Available at:

  • One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles - PMC. Available at:

  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization - Benchchem. Available at:

  • Reactions of Grignard Reagents - Master Organic Chemistry. Available at:

  • The Grignard Reaction. Available at:

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - ACS Publications. Available at:

  • An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives - Benchchem. Available at:

  • Grignard Reaction - Organic Chemistry Portal. Available at:

  • Grignard Reaction - Cambridge University Press & Assessment. Available at:

  • Technical Support Center: Synthesis of (2-Isobutylpyridin-3-yl)methanol - Benchchem. Available at:

  • Facile Reduction of Carboxylic Acids, Esters, Acid Chlorides, Amides and Nitriles to Alcohols or Amines Using NaBH4/BF3·Et2O - Semantic Scholar. Available at:

Sources

Technical Support Center: Analytical Method Validation for (3-Isopropoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of quantifying (3-Isopropoxypyridin-2-yl)methanol . This compound presents unique chromatographic hurdles due to its basic pyridine nitrogen, polar hydroxymethyl group, and lipophilic isopropoxy substituent. Below, you will find field-proven workflows, mechanistic explanations, and ICH Q2(R2)-compliant validation protocols.

Troubleshooting & FAQs: Method Development Challenges

Q1: Why does (3-Isopropoxypyridin-2-yl)methanol exhibit severe peak tailing on standard C18 columns, and how do I resolve it?

Mechanistic Causality: Peak tailing in basic compounds like pyridine derivatives is primarily caused by secondary interactions between the analyte and the stationary phase[1]. The basic nitrogen atom in the pyridine ring (pKa ~5.2) interacts strongly via ion-exchange mechanisms with unreacted, acidic residual silanol groups on the surface of silica-based stationary phases[1]. Because the molecule is simultaneously retained by hydrophobic interactions (via the isopropoxy group) and ion-exchange (via the nitrogen), the trailing edge of the peak broadens significantly[1].

Resolution Strategy: To eliminate this dual-retention mechanism, you must neutralize the silanol interaction.

  • Mobile Phase pH Adjustment: Lower the mobile phase pH to 2.5 using a phosphate buffer. This protonates the residual silanols (pKa ~3.5–4.5), neutralizing their negative charge and effectively shutting down the ion-exchange pathway[1].

  • Stationary Phase Selection: Switch from a standard C18 to a polar-embedded or heavily end-capped C18 column. These modifications shield the underlying silica surface from the basic analyte[1].

HPLC_Optimization N1 Initial Injection: (3-Isopropoxypyridin-2-yl)methanol N2 Peak Tailing Observed (Asymmetry Factor > 1.5) N1->N2 N3 Identify Causality: Basic Nitrogen vs. Acidic Silanols N2->N3 N4 Intervention A: Lower Mobile Phase pH to 2.5 N3->N4 Protonate Silanols N5 Intervention B: Use Polar-Embedded C18 Column N3->N5 Shield Silica Surface N6 Optimized Symmetrical Peak (Asymmetry Factor 0.9 - 1.2) N4->N6 N5->N6

Caption: Chromatographic optimization logic for resolving pyridine derivative peak tailing.

Q2: What are the optimized chromatographic parameters for this compound?

Based on the physicochemical properties of hydrophilic pyridine derivatives[2], the following parameters establish a robust baseline for separation.

Table 1: Optimized Chromatographic Parameters

ParameterSpecification / SetpointCausality / Rationale
Column Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm)Shields residual silanols to prevent peak tailing[1].
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5)Protonates silanols; ensures the pyridine nitrogen remains fully ionized for consistent retention[1].
Mobile Phase B Acetonitrile (HPLC Grade)Provides necessary elution strength for the lipophilic isopropoxy group.
Elution Mode Isocratic (70% A : 30% B)Ensures baseline stability and reproducible retention times.
Flow Rate 1.0 mL/minBalances column backpressure with optimal linear velocity.
Detection UV at 254 nm (PDA detector)Captures the strong chromophore of the pyridine ring[3].
Q3: How do I execute a self-validating analytical run using this method?

A protocol is only as reliable as its internal controls. The following workflow incorporates System Suitability Testing (SST) as a mandatory gatekeeper.

Methodology 1: Optimized HPLC Execution Protocol

  • Mobile Phase Preparation : Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane. Prepare Mobile Phase B using 100% HPLC-grade Acetonitrile.

  • Standard Preparation : Accurately weigh 10.0 mg of (3-Isopropoxypyridin-2-yl)methanol reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of diluent (50:50 Water:Acetonitrile), sonicate for 5 minutes, and make up to volume to yield a 100 µg/mL working standard.

  • System Suitability Testing (SST)[Self-Validation Step] :

    • Inject the working standard 6 consecutive times.

    • Gatekeeper Criteria: Proceed to sample analysis only if the %RSD of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plate count is > 2000. If these fail, the system is not equilibrated.

  • Sample Analysis : Inject a blank (diluent) to confirm the absence of baseline interference. Inject samples in duplicate. Bracket every 10 sample injections with a standard injection to verify system drift remains within ±2.0%.

Troubleshooting & FAQs: Regulatory Method Validation

Q4: How do I validate the specificity and reportable range for this method?

According to the ICH Q2(R2) guidelines, the objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.

Specificity must be proven via forced degradation (stress testing) to ensure the method can accurately quantify (3-Isopropoxypyridin-2-yl)methanol in the presence of its degradation products. Pyridine derivatives are particularly susceptible to oxidation and extreme pH degradation[3]. Reportable Range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision across the intended working concentrations.

Validation_Workflow S1 1. Specificity Forced Degradation S2 2. Linearity & Range 25% to 150% Target S1->S2 S3 3. Accuracy Spike Recovery S2->S3 S4 4. Precision Repeatability S3->S4 S5 5. Robustness Method Variations S4->S5

Caption: Stepwise analytical method validation lifecycle per ICH Q2(R2) guidelines.

Q5: What are the exact acceptance criteria for a fully validated method?

To comply with regulatory submissions, your validation data must meet the rigorous thresholds outlined below.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Forced degradation (Acid, Base, Peroxide, UV, Heat)Peak purity angle < purity threshold; Resolution > 1.5 from degradants[3].
Linearity & Range 5 concentration levels from 25% to 150% of targetCorrelation coefficient (R²) ≥ 0.999; y-intercept ≤ 2.0% of target response.
Accuracy (Recovery) Triplicate preparations of spiked placebo at 50%, 100%, 150%Mean recovery across all levels must be 98.0% – 102.0%.
Repeatability (Precision) 6 replicate preparations at 100% target concentration%RSD of assay results ≤ 2.0%.
Intermediate Precision Different day, different analyst, different HPLC systemOverall %RSD of 12 preparations (Day 1 + Day 2) ≤ 2.0%.
Q6: What is the standard protocol for executing the Accuracy (Recovery) validation?

Accuracy must be established across the specified range using an appropriate calibration model. The following protocol utilizes a placebo-spike approach to inherently validate extraction efficiency.

Methodology 2: ICH Q2(R2) Accuracy Validation Protocol

  • Matrix Preparation : Prepare a placebo matrix containing all formulation excipients or synthetic reaction byproducts, explicitly excluding (3-Isopropoxypyridin-2-yl)methanol.

  • Spiking Procedure :

    • 50% Level: Accurately spike 50 µg of the reference standard into the placebo matrix.

    • 100% Level: Accurately spike 100 µg of the reference standard into the placebo matrix.

    • 150% Level: Accurately spike 150 µg of the reference standard into the placebo matrix.

    • Prepare each level in independent triplicates (n=9 total samples).

  • Extraction [Self-Validation Step] : Add 50 mL of diluent to each spiked sample. Sonicate for 15 minutes to ensure complete extraction of the analyte from the matrix. Dilute to a final volume of 100 mL. Filter through a 0.45 µm PTFE syringe filter. Note: The recovery calculation inherently validates that this extraction time is sufficient.

  • Analysis & Calculation : Analyze each of the 9 samples using the optimized HPLC method. Calculate the percentage recovery using the formula: % Recovery = (Amount Quantified / Amount Spiked) × 100. The mean recovery must fall between 98.0% and 102.0%.

Sources

Validation & Comparative

Comparative Bioactivity and Application Guide: (3-Isopropoxypyridin-2-yl)methanol Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward highly selective, conformationally restricted pharmacophores, the (3-Isopropoxypyridin-2-yl)methanol scaffold (CAS: 2168564-94-9) has emerged as a remarkably versatile building block. By leveraging the unique steric and electronic properties of the 3-isopropoxy group, researchers can direct this core structure toward entirely distinct biological targets—ranging from voltage-gated sodium channels in the central nervous system to RNA helicases in oncology.

This guide objectively compares the bioactivity of various (3-Isopropoxypyridin-2-yl)methanol derivatives, exploring the causality behind their structural modifications and providing self-validating experimental protocols for evaluating their performance.

Mechanistic Divergence: The Role of the 3-Isopropoxy Group

The structural genius of the (3-Isopropoxypyridin-2-yl)methanol core lies in its precise spatial arrangement. The bulky isopropoxy group at the 3-position induces significant steric hindrance, which restricts the rotational freedom of substituents at the 2-position (such as hydroxymethyl or aminomethyl groups). This conformational locking minimizes the entropic penalty upon receptor binding. Furthermore, the pyridine nitrogen acts as a critical hydrogen-bond acceptor, while the isopropoxy ether oxygen modulates the local electron density, optimizing the molecule's overall lipophilicity (LogP) for membrane permeability.

By modifying the 2-position, this single scaffold can be branched into highly specific inhibitors for vastly different disease states[1][2][3][4].

ScaffoldDivergence Core (3-Isopropoxypyridin-2-yl)methanol Core Scaffold Nav Nav1.6 Inhibitors (Benzenesulfonamides) Core->Nav Reductive Amination DHX9 DHX9 Inhibitors (Pyrrole-carboxamides) Core->DHX9 Amidation/Coupling FGFR4 FGFR4 Inhibitors (N-heterocycles) Core->FGFR4 Urea Formation DNAPK DNA-PK/ATM Inhibitors (Oxy-propanamines) Core->DNAPK Etherification

Scaffold divergence of (3-Isopropoxypyridin-2-yl)methanol into distinct therapeutic pathways.

Comparative Bioactivity Profiling

The table below summarizes the quantitative bioactivity and primary indications of leading derivative classes synthesized from the core scaffold.

Derivative ClassStructural Modification at C2Primary TargetMechanism of ActionRepresentative BioactivityTherapeutic Indication
Benzenesulfonamides (Pyrrolidin-3-yl)(methyl)aminoNav1.6 State-dependent voltage-gated sodium channel blockIC50: 10 - 50 nMEpilepsy, Neurological disorders[5]
Pyrrole-carboxamides Pyrrole/thiophene couplingDHX9 RNA/DNA helicase unwinding inhibitionIC50: < 100 nMMSI Colorectal Cancer[2]
Formylated N-heterocycles Urea formationFGFR4 Receptor tyrosine kinase inhibitionIC50: 5 - 20 nMHepatocellular Carcinoma[3]
Oxy-propanamines EtherificationDNA-PK / ATM DNA damage response kinase inhibitionIC50: 2 - 15 nMAnti-tumor Radiosensitization[4]
Piperazines Piperazine ring substitutionCNS Receptors Dopamine/Serotonin modulationKi: 50 - 200 nMAntidepressant / Antipsychotic[1]

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these derivatives requires robust, self-validating assay systems. Below are the field-proven methodologies for testing the two most prominent derivative classes: Nav1.6 inhibitors and DHX9 inhibitors.

Protocol A: Automated Patch-Clamp Electrophysiology (Nav1.6 Benzenesulfonamide Derivatives)

Objective: To quantify the state-dependent inhibitory potency of (3-isopropoxypyridin-2-yl)methyl-based benzenesulfonamides against the Nav1.6 channel.

Causality & Design: Voltage-gated sodium channels exist in resting, open, and inactivated states. Because aberrant Nav1.6 firing in epilepsy involves rapid, repetitive depolarization, therapeutically viable drugs must preferentially bind to the inactivated state. We hold the membrane at a depolarized potential to force the channels into inactivation, ensuring the measured IC50 reflects physiological efficacy rather than artifactual resting-state block.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.6. Harvest at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Intracellular/Extracellular Buffers:

    • Intracellular: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3). Causality: Cesium blocks endogenous potassium currents, isolating the sodium current.

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Voltage Protocol (State-Dependent):

    • Hold cells at a resting potential of -120 mV for 5 seconds (fully closed state).

    • Step to -70 mV for 8 seconds to promote steady-state inactivation.

    • Apply a 20 ms test pulse to 0 mV to measure the remaining available current.

  • Compound Application: Perfuse the derivative at escalating concentrations (0.1 nM to 10 μM).

  • Validation Controls:

    • Positive Control: Tetrodotoxin (TTX) at 1 μM (ensures current is entirely Nav-mediated).

    • Negative Control: 0.1% DMSO vehicle (baselines current rundown).

  • Data Analysis: Normalize peak currents against the vehicle control. Fit the dose-response curve using the Hill equation to derive the IC50.

Protocol B: FRET-Based RNA Helicase Unwinding Assay (DHX9 Pyrrole-carboxamide Derivatives)

Objective: To measure the inhibition of DHX9 unwinding activity by pyrrole-carboxamide derivatives.

Causality & Design: DHX9 unwinds double-stranded RNA (dsRNA) in an ATP-dependent manner. By labeling one RNA strand with a Cy3 donor and the complementary strand with a Cy5 acceptor, the annealed dsRNA exhibits high Förster Resonance Energy Transfer (FRET). When DHX9 unwinds the duplex, the fluorophores separate, and the FRET signal drops. This provides a real-time, self-validating kinetic readout of helicase activity.

FRET_Assay Prep Prepare dsRNA (Cy3/Cy5 labeled) Incubate Incubate with DHX9 + Derivative Prep->Incubate ATP Add ATP (Initiate Unwinding) Incubate->ATP Read Measure FRET Signal Decrease ATP->Read Analyze Calculate IC50 Read->Analyze

Step-by-step FRET assay workflow for validating DHX9 helicase inhibition.

Step-by-Step Methodology:

  • Substrate Annealing: Mix Cy3-labeled and Cy5-labeled complementary RNA oligos (50 nM each) in annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl). Heat to 95°C for 5 mins, then cool slowly to room temperature to form the FRET-capable dsRNA.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well black microplate, combine 10 nM recombinant human DHX9 protein with the derivative (serial dilutions) in reaction buffer (20 mM HEPES pH 7.4, 2 mM MgCl2, 1 mM DTT, 0.01% BSA). Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the ATP-binding cleft before the reaction starts.

  • Substrate Addition: Add 5 nM of the annealed Cy3/Cy5 dsRNA substrate to the wells.

  • Reaction Initiation: Add 1 mM ATP to initiate the helicase unwinding activity.

  • Validation Controls:

    • Positive Control: Reaction with ATP-γ-S (a non-hydrolyzable ATP analog). Causality: Validates that unwinding is strictly dependent on ATP hydrolysis.

    • Negative Control: Reaction without the derivative (maximum FRET decrease).

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes (Excitation: 540 nm, Emission: 590 nm and 670 nm). Calculate the FRET ratio (Cy5/Cy3) over time to determine the initial velocity of unwinding, and plot against inhibitor concentration to yield the IC50.

References

  • Smolecule.Buy 1-(3-Isopropoxypyridin-2-yl)piperazine | 184575-14-2 - Smolecule: Biological Activity.
  • Google Patents (US10662184B2).Benzenesulfonamide compounds and their use as therapeutic agents.
  • Google Patents (WO2023154519A1).Inhibitors of RNA helicase DHX9 and uses thereof.
  • Google Patents (KR20170129757A).Formylated N-heterocyclic derivatives as FGFR4 inhibitors.
  • Google Patents (WO2019201283A1).Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy.

Sources

Structure-Activity Relationship (SAR) Studies of (3-Isopropoxypyridin-2-yl)methanol Analogs in H+/K+-ATPase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

(3-Isopropoxypyridin-2-yl)methanol is a highly specialized, sterically hindered building block utilized in the synthesis of substituted 2-pyridylmethylsulfinylbenzimidazoles—the core pharmacophore of Proton Pump Inhibitors (PPIs)[1]. The therapeutic efficacy, onset of action, and stability of these gastric H+/K+-ATPase inhibitors are fundamentally dictated by the physicochemical properties of the pyridine ring[2].

This technical guide provides a comprehensive SAR comparison of (3-Isopropoxypyridin-2-yl)methanol-derived inhibitors against standard clinical alternatives (e.g., methoxy and trifluoroethoxy analogs). By evaluating how steric and electronic modifications at the C3 position influence target engagement and prodrug activation, this guide serves as a blueprint for lead optimization in gastroenterological drug development.

Mechanistic Grounding: The Causality of the C3-Substituent

PPIs are acid-activated prodrugs. Their activation relies on two critical protonation steps within the highly acidic secretory canaliculus of the gastric parietal cell (pH ~1.0)[2]. The choice of the alkoxy group at the C3 position of the pyridine ring directly controls this cascade:

  • Selective Accumulation (pKa1 Dependence): The pyridine nitrogen acts as the primary basic center. The electron-donating nature of the 3-alkoxy group directly modulates this pKa (pKa1). A higher pKa1 ensures rapid protonation in the parietal cell, trapping the molecule as an impermeable cation and concentrating it at the site of action[3].

  • Activation Kinetics (The Smiles Rearrangement): Once protonated, the molecule undergoes a nucleophilic attack by the pyridine nitrogen onto the C2 carbon of the benzimidazole ring, forming a spiro intermediate that rapidly opens into the active, electrophilic sulfenamide[1].

    • The Isopropoxy Advantage: The 3-isopropoxy group provides a strong inductive (+I) and resonance (+M) electron-donating effect, increasing the nucleophilicity of the pyridine nitrogen compared to a standard methoxy group. However, the increased steric bulk of the isopropyl moiety introduces a conformational constraint that slightly attenuates the rate of the spiro ring closure, preventing the extreme instability seen in unhindered, high-pKa derivatives[4].

PPI_Activation A Prodrug (Accumulates in Parietal Cell) B Protonated Pyridine (pKa1 dependent) A->B pH < 2.0 C Spiro Intermediates (Smiles Rearrangement) B->C Nucleophilic Attack D Active Sulfenamide (Electrophile) C->D Ring Opening E Covalent Binding (H+/K+-ATPase) D->E Disulfide Bond

Acid-catalyzed activation pathway of 2-pyridylmethylsulfinylbenzimidazole prodrugs.

SAR Data Presentation: Comparative Performance

To objectively evaluate the performance of the (3-Isopropoxypyridin-2-yl)methanol building block, we compare its downstream sulfinylbenzimidazole derivative against analogs synthesized from other standard 3-alkoxy precursors.

Table 1: SAR Comparison of 3-Alkoxypyridin-2-yl Methanol Derived Inhibitors
Precursor Analog (C3-Substituent)Electronic EffectPyridine pKa1Activation Half-Life (pH 1.2)H+/K+-ATPase IC50 (µM)Clinical Equivalent
3-Methoxy Moderate EDG~4.062.8 min0.75Omeprazole core[1]
3-Isopropoxy (Target) Strong EDG + Bulky~4.651.8 min0.42Investigational
3-Methoxypropoxy Strong EDG~4.531.3 min0.38Rabeprazole core[1]
3-(2,2,2-Trifluoroethoxy) Strong EWG~3.8313.5 min1.10Lansoprazole core[1]

Performance Analysis: The 3-isopropoxy analog demonstrates a highly favorable pharmacokinetic balance. Its strong electron-donating capacity yields a high pKa1 (4.65), promoting rapid parietal cell accumulation. Its activation half-life (1.8 min) is significantly faster than the trifluoroethoxy analog (13.5 min), ensuring a rapid onset of action. Crucially, the steric bulk of the isopropoxy group prevents the hyper-reactivity observed in the 3-methoxypropoxy analog, offering a wider formulation stability window[3].

Experimental Protocols: Synthesis and Validation

The following self-validating protocols detail the workflow for synthesizing the active inhibitor from the (3-Isopropoxypyridin-2-yl)methanol precursor and validating its in vitro efficacy.

Protocol A: Synthesis of the Sulfinylbenzimidazole Core
  • Chlorination: Dissolve 10 mmol of (3-Isopropoxypyridin-2-yl)methanol in 50 mL of anhydrous dichloromethane (DCM). Dropwise add 12 mmol of thionyl chloride (SOCl2) at 0°C. Stir for 2 hours. Evaporate the solvent under reduced pressure to yield 2-(chloromethyl)-3-isopropoxypyridine hydrochloride.

  • Thioether Coupling: In a separate flask, dissolve 10 mmol of 2-mercaptobenzimidazole in 30 mL of methanol containing 22 mmol of NaOH. Add the chlorinated intermediate from Step 1. Reflux the mixture for 4 hours. Cool, filter the precipitated salts, and concentrate the filtrate to obtain the thioether intermediate.

  • Asymmetric Oxidation: Dissolve the thioether in 40 mL of chloroform and cool to -40°C. Slowly add 1.05 equivalents of m-chloroperoxybenzoic acid (mCPBA). Stir for 30 minutes. Quench immediately with saturated sodium thiosulfate to prevent over-oxidation to the sulfone. Extract, dry over MgSO4, and purify via flash chromatography (EtOAc/Hexane) to isolate the final sulfoxide prodrug.

Protocol B: In Vitro H+/K+-ATPase Inhibition Assay
  • Enzyme Preparation: Isolate lyophilized gastric H+/K+-ATPase vesicles from porcine gastric mucosa via sucrose density gradient centrifugation. Suspend in a neutral buffer (pH 7.4).

  • Acid Activation: Pre-incubate the synthesized PPI analogs (concentrations ranging from 10 nM to 10 µM) in an acidic activation buffer (pH 1.2, 10 mM HCl) for exactly 5 minutes at 37°C. This step is mandatory to generate the active sulfenamide species[4].

  • Inhibition Reaction: Neutralize the activated mixture with NaOH and immediately introduce it to the ATPase assay buffer (pH 7.4, 2 mM ATP, 2 mM MgCl2, 10 mM KCl, and 5 µg of enzyme). Incubate for 30 minutes at 37°C.

  • Quantification: Terminate the reaction by adding 10% trichloroacetic acid. Measure the release of inorganic phosphate (Pi) using the malachite green colorimetric assay at 620 nm. Calculate the IC50 using non-linear regression analysis.

SAR_Workflow cluster_0 Chemical Synthesis Phase cluster_1 In Vitro Evaluation Phase N1 (3-Alkoxypyridin-2-yl)methanol N2 Chlorination (SOCl2) N1->N2 N3 Coupling with Benzimidazole N2->N3 N4 Oxidation (mCPBA) N3->N4 N5 pKa Determination (Potentiometry) N4->N5 N6 Acid Activation Kinetics (pH 1.2, UV-Vis) N4->N6 N7 H+/K+-ATPase Assay (IC50) N4->N7 N8 SAR Modeling & Lead Selection N5->N8 N6->N8 N7->N8

Experimental workflow for the synthesis and in vitro SAR validation of PPI analogs.

References

  • Title: Biology and Chemistry of Benzimidazole Derivatives as Antiulcer Agents: A Review.
  • Title: The Chemically Elegant Proton Pump Inhibitors.
  • Title: Pharmacology of Proton Pump Inhibitors.
  • Title: Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives.

Sources

benchmarking (3-Isopropoxypyridin-2-yl)methanol against known inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (3-Isopropoxypyridin-2-yl)methanol Against Known Inhibitors: A Fragment-Based Comparative Guide

In the landscape of modern drug design, Fragment-Based Drug Discovery (FBDD) has emerged as a highly effective strategy for targeting challenging proteins that evade traditional high-throughput screening. Rather than starting with large, complex molecules, FBDD utilizes low-molecular-weight fragments that bind with low affinity but high thermodynamic efficiency.

This guide provides an in-depth technical benchmarking of (3-Isopropoxypyridin-2-yl)methanol (CAS: 2168564-94-9), a privileged fragment building block, against established full-length inhibitors. The pyridine-2-methanol motif serves as a classic bidentate scaffold capable of hydrogen bonding or metal coordination, while the 3-isopropoxy group provides a specific vector for engaging adjacent hydrophobic pockets. Recently, this exact moiety has been identified as a critical recognition element in novel inhibitors targeting the RNA helicase DHX9—an enzyme heavily implicated in microsatellite instable (MSI) cancers[1].

To evaluate its utility as a chemical starting point, we benchmark this fragment against a full-length DHX9 inhibitor lead and a standard RNA helicase reference compound.

Quantitative Benchmarking Data

When benchmarking fragments against known inhibitors, absolute potency (IC50) is less informative than Ligand Efficiency (LE) . LE normalizes the binding energy to the number of heavy atoms, revealing how efficiently a molecule utilizes its mass to achieve affinity. A fragment with an LE > 0.30 is considered an excellent starting point for lead optimization.

Table 1: Comparative Profiling of (3-Isopropoxypyridin-2-yl)methanol vs. Reference Inhibitors

CompoundHeavy AtomsMW (Da)Biochemical IC50 (µM)SPR Kd​ (µM)Ligand Efficiency (LE)*
(3-Isopropoxypyridin-2-yl)methanol 12167.2> 5008500.34
DHX9 Lead (WO2023154519A1) 32~4500.0450.0600.28
Silvestrol (Helicase Ref) 47654.70.012N/A0.22

*LE is calculated as ≈−1.37×(log10​IC50​)/Nheavy_atoms​ (kcal/mol/heavy atom).

While the isolated fragment exhibits weak absolute affinity ( Kd​ = 850 µM), its high Ligand Efficiency (0.34) confirms that the 3-isopropoxypyridin-2-yl core makes near-optimal contacts within the target binding site, validating its use as an anchor for fragment growing[1].

Experimental Workflows & Logical Relationships

Workflow Frag (3-Isopropoxypyridin-2-yl)methanol Fragment Library SPR SPR Binding Assay (Direct Target Engagement) Frag->SPR High Conc. Titration FRET FRET Unwinding Assay (Functional Inhibition) Frag->FRET Functional Screen Ref Known Inhibitors (e.g., DHX9 Leads) Ref->SPR Low Conc. Titration Ref->FRET Benchmark IC50 Analysis Ligand Efficiency (LE) & Kinetic Profiling SPR->Analysis Kd, Kon, Koff FRET->Analysis IC50 calculation

Fig 1. Fragment-to-lead benchmarking workflow integrating SPR and FRET assays.

Self-Validating Experimental Protocols

To ensure data integrity, the described protocols incorporate intrinsic causality and self-validation mechanisms.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Causality: Fragments possess fast association ( kon​ ) and dissociation ( koff​ ) rates, often appearing inactive in prolonged biochemical assays. SPR is employed as a primary biophysical screen because it detects direct target engagement in real-time, confirming 1:1 stoichiometry and ruling out false positives caused by compound aggregation[2].

  • Surface Preparation: Immobilize His-tagged DHX9 onto a Series S Sensor Chip NTA via Ni2+/NTA chelation and amine coupling to achieve a density of ~4000 Resonance Units (RU). Validation: High density is required to detect the low mass of the 167.2 Da fragment.

  • DMSO Calibration: Prepare a solvent correction curve (0.5% to 1.5% DMSO) in the running buffer (PBS-P+, pH 7.4). Validation: Fragments are screened at high concentrations, requiring high DMSO. Because DMSO has a massive refractive index, slight mismatches between sample and buffer will cause severe baseline artifacts[2].

  • Analyte Titration: Inject (3-Isopropoxypyridin-2-yl)methanol in a 2-fold dilution series from 2 mM down to 31.2 µM. Inject the reference DHX9 lead from 1 µM down to 1.5 nM.

  • Data Analysis: Fit the sensorgrams using a 1:1 steady-state affinity model for the fragment (due to square-wave kinetics) and a 1:1 kinetic model for the reference inhibitor.

Protocol B: FRET-Based RNA Unwinding Assay

Causality: While SPR proves binding, it does not prove inhibition. A FRET assay is required to verify that the fragment functionally antagonizes the helicase's ability to separate double-stranded RNA (dsRNA).

  • Substrate Annealing: Anneal a synthetic dsRNA substrate where the 5' end of the top strand is labeled with Cy3 (fluorophore) and the 3' end of the bottom strand is labeled with Black Hole Quencher 2 (BHQ2).

  • Enzyme Pre-incubation: Incubate 10 nM DHX9 with varying concentrations of the fragment (up to 2 mM) or reference inhibitor (up to 10 µM) in assay buffer (50 mM Tris-HCl, 2 mM MgCl2, 0.01% Tween-20) for 15 minutes. Validation: Tween-20 prevents non-specific adherence of the hydrophobic fragment to the microplate walls.

  • Reaction Initiation: Add 1 mM ATP and 50 nM dsRNA substrate to initiate the reaction.

  • Kinetic Readout: Monitor Cy3 fluorescence (Ex: 540 nm / Em: 590 nm) continuously for 30 minutes. As DHX9 unwinds the RNA, the fluorophore separates from the quencher, yielding a signal increase. Calculate the initial velocity ( V0​ ) and plot against inhibitor concentration to derive the IC50.

Mechanism of Action

Mechanism ATP ATP Binding DHX9 DHX9 Helicase ATP->DHX9 Activates Unwind Unwound ssRNA DHX9->Unwind Helicase Activity RNA dsRNA Substrate RNA->DHX9 Binds Frag Fragment Inhibitor Frag->DHX9 Allosteric Blockade

Fig 2. Mechanism of DHX9 inhibition by the fragment blocking ATP-dependent RNA unwinding.

Conclusion

Benchmarking (3-Isopropoxypyridin-2-yl)methanol against full-length inhibitors demonstrates the fundamental principle of FBDD. While its raw IC50 is orders of magnitude weaker than optimized leads, its exceptional Ligand Efficiency proves that the specific geometry of the isopropoxy and pyridine-methanol groups establishes high-quality interactions within the target pocket. By utilizing orthogonal, self-validating assays like SPR and FRET, researchers can confidently use this fragment as a foundational scaffold for structure-guided drug design.

References

  • Title: WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof Source: Google Patents / World Intellectual Property Organization URL
  • Title: Twenty years on: the impact of fragments on drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: SPR-based fragment screening: advantages and applications Source: PubMed / National Institutes of Health URL: [Link]

Sources

A Comparative Guide to the Independent Synthesis and Verification of (3-Isopropoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical overview for the synthesis, purification, and verification of (3-Isopropoxypyridin-2-yl)methanol. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple protocol, offering a rationale for experimental choices and comparing the target molecule with relevant structural analogs. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final product's identity and purity.

Strategic Overview: Synthesis Rationale

(3-Isopropoxypyridin-2-yl)methanol is a substituted pyridinemethanol, a structural motif of interest in medicinal chemistry due to the pyridine ring's role as a bioisostere for phenyl groups and its ability to engage in hydrogen bonding. The isopropoxy group at the 3-position and the hydroxymethyl group at the 2-position offer multiple points for further chemical modification.

Our proposed synthesis begins with 3-hydroxypyridine-2-carboxylic acid, a commercially available starting material. The pathway involves two key transformations:

  • Williamson Ether Synthesis: To introduce the isopropoxy group.

  • Ester Reduction: To convert the carboxylic acid moiety to the desired primary alcohol.

This multi-step process is designed for clarity, high yield, and ease of purification.

Detailed Experimental Protocol: Synthesis of (3-Isopropoxypyridin-2-yl)methanol

This section details the step-by-step procedure for the synthesis. The causality behind reagent choice and reaction conditions is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 3-Isopropoxypyridine-2-carboxylic acid

The initial step involves the etherification of the phenolic hydroxyl group. A Williamson ether synthesis is the classic and most effective method for this transformation.

  • Protocol:

    • To a stirred suspension of 3-hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 2.5 eq) at room temperature. The base is crucial for deprotonating the acidic phenolic proton, forming the nucleophilic phenoxide.

    • Add 2-iodopropane (isopropyl iodide, 1.2 eq) dropwise to the mixture. Isopropyl iodide is chosen over the bromide or chloride for its higher reactivity.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The elevated temperature is necessary to ensure a reasonable reaction rate.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature, pour it into water, and acidify with 1M HCl to a pH of ~4-5 to protonate the carboxylic acid.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3-isopropoxypyridine-2-carboxylic acid.

Step 2: Esterification to Methyl 3-Isopropoxypyridine-2-carboxylate

The carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction. Direct reduction of carboxylic acids with agents like sodium borohydride is ineffective, and while lithium aluminum hydride (LAH) can work, the reaction with the free acid is violent and inefficient.

  • Protocol:

    • Dissolve the crude acid from Step 1 in methanol (MeOH, ~0.4 M).

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise. This reacts with methanol to form HCl in situ, catalyzing the Fischer esterification. This method is often cleaner than using concentrated sulfuric acid.[3]

    • Allow the reaction to warm to room temperature and then reflux for 3-5 hours.

    • Monitor by TLC for the disappearance of the starting acid.

    • Once complete, remove the solvent under reduced pressure. Neutralize the residue carefully with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with dichloromethane (DCM).

    • Dry the combined organic layers over Na₂SO₄ and concentrate to give the crude methyl ester.

Step 3: Reduction to (3-Isopropoxypyridin-2-yl)methanol

The final step is the reduction of the ester to the primary alcohol. Sodium borohydride (NaBH₄) is a mild reducing agent generally used for aldehydes and ketones and is often ineffective for esters.[3] Therefore, a more potent reducing agent is required. Lithium aluminum hydride (LAH) is an excellent choice, though it requires stringent anhydrous conditions.

  • Protocol:

    • Under an inert atmosphere (Nitrogen or Argon), prepare a stirred suspension of Lithium Aluminum Hydride (LAH, 1.5 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M).

    • Cool the LAH suspension to 0 °C in an ice bath.

    • Dissolve the crude methyl ester from Step 2 in anhydrous THF and add it dropwise to the LAH suspension. This addition must be slow to control the exothermic reaction.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor by TLC.

    • Upon completion, carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This Fieser workup method is designed to produce a granular precipitate that is easily filtered.

    • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude (3-Isopropoxypyridin-2-yl)methanol. Purify via column chromatography.

Synthesis_Workflow A 3-Hydroxypyridine- 2-carboxylic acid reagent1 1. K₂CO₃, DMF 2. 2-Iodopropane A->reagent1 B 3-Isopropoxypyridine- 2-carboxylic acid reagent2 SOCl₂, MeOH B->reagent2 C Methyl 3-Isopropoxy- picolinate reagent3 1. LiAlH₄, THF 2. Fieser Workup C->reagent3 D (3-Isopropoxypyridin-2-yl)methanol reagent1->B Etherification reagent2->C Esterification reagent3->D Reduction Verification_Workflow cluster_purification Purification cluster_verification Structural Verification Purify Crude Product (from Synthesis) TLC TLC Analysis (Solvent System Opt.) Purify->TLC Column Silica Gel Column Chromatography TLC->Column Purified Purified Fractions Column->Purified HNMR ¹H NMR Purified->HNMR CNMR ¹³C NMR Purified->CNMR MS Mass Spectrometry Purified->MS IR IR Spectroscopy Purified->IR Final Verified Product: (3-Isopropoxypyridin-2-yl)methanol HNMR->Final CNMR->Final MS->Final IR->Final

Caption: Workflow for the purification and verification of the final product.

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The ideal system will give the product an Rf value of ~0.3.

  • Column Preparation: Prepare a silica gel slurry in the chosen mobile phase and pack a glass column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the column and elute with the mobile phase.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified alcohol.

Protocol 2: Spectroscopic Verification

The combination of NMR, MS, and IR provides unambiguous structural confirmation.

  • ¹H NMR Spectroscopy: (400 MHz, CDCl₃) The proton NMR spectrum is the most informative. Key expected signals include:

    • A doublet for the six methyl protons of the isopropoxy group (~1.3-1.4 ppm).

    • A septet for the single proton of the isopropoxy group (~4.6-4.7 ppm).

    • A singlet or broad singlet for the two methylene protons (CH₂OH) next to the pyridine ring (~4.8 ppm).

    • A broad singlet for the alcohol proton (OH), which may be exchangeable with D₂O.

    • Three distinct signals in the aromatic region for the pyridine ring protons (~7.0-8.2 ppm).

  • ¹³C NMR Spectroscopy: (100 MHz, CDCl₃) This confirms the carbon skeleton. Expect to see 9 distinct carbon signals, including the methyl and methine carbons of the isopropoxy group, the methylene carbon of the CH₂OH group, and the six unique carbons of the substituted pyridine ring.

  • Mass Spectrometry (ESI-MS): This confirms the molecular weight. The primary ion to look for is the protonated molecule [M+H]⁺.

  • Infrared (IR) Spectroscopy: This identifies key functional groups. The most important feature will be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of the alcohol group.

Data Summary and Comparison

The following table summarizes the key physical and predicted spectroscopic properties of the target compound and a relevant alternative.

Property(3-Isopropoxypyridin-2-yl)methanol (Target)(3-Aminopyridin-2-yl)methanol [4]
Molecular Formula C₉H₁₃NO₂C₆H₈N₂O
Molecular Weight 167.20 g/mol 124.14 g/mol
Monoisotopic Mass 167.09463 Da124.06366 Da
Predicted ¹H NMR Signals for isopropoxy, CH₂OH, and 3 aromatic protons.Signals for NH₂, CH₂OH, and 3 aromatic protons.
Key IR Peak Broad O-H stretch (~3400 cm⁻¹)Broad O-H stretch (~3400 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹)
MS (ESI+) Expected [M+H]⁺ at m/z 168.1Expected [M+H]⁺ at m/z 125.1

This guide provides a complete framework for the confident synthesis and verification of (3-Isopropoxypyridin-2-yl)methanol. By understanding the rationale behind each step and employing a rigorous, multi-faceted verification strategy, researchers can ensure the production of high-purity material suitable for further application in drug discovery and development.

References

  • Appchem. (n.d.). (3-Isopropylpyridin-2-yl)methanol.
  • CN111004171A. (2020). A New Synthetic Method of 3-Fluoropyridine-2-methanol. Google Patents.
  • PubChem. (n.d.). (3-Aminopyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Spencer, J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2275–2319. Retrieved from [Link]

  • Pfister, K., III, Harris, E., & Firestone, R. A. (1966). Process for preparing 2-methyl-3-hydroxypyridines. U.S. Patent No. 3,227,724. Google Patents.
  • Kardashliev, T., et al. (2018). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). (6-ISOPROPOXYPYRIDIN-3-YL)METHANOL — Chemical Substance Information. Retrieved from [Link]

  • Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.
  • Defense Technical Information Center (DTIC). (1966). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. Retrieved from [Link]

  • Warren, S. G., et al. (2011).
  • ResearchGate. (n.d.). SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. Retrieved from [Link]

  • PubChemLite. (n.d.). (3-methylpyridin-2-yl)methanol (C7H9NO). Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyl alcohol. Retrieved from [Link]

  • CN103664886A. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.
  • Organic Syntheses. (n.d.). 4,5-Diiodo-1H-imidazole. Retrieved from [Link]

  • USP-NF. (2021). Azeotropic Isopropyl Alcohol. Retrieved from [Link]

Sources

assessing the novelty of (3-Isopropoxypyridin-2-yl)methanol in patent literature

Author: BenchChem Technical Support Team. Date: April 2026

Title: Assessing the Novelty and Performance of (3-Isopropoxypyridin-2-yl)methanol in Patent Literature: A Comprehensive Comparison Guide

Introduction & Strategic IP Positioning

As a Senior Application Scientist, I regularly evaluate emerging chemical building blocks to determine how subtle structural modifications can unlock new intellectual property (IP) space while overcoming critical pharmacokinetic (PK) liabilities. (3-Isopropoxypyridin-2-yl)methanol (CAS: 2168564-94-9) is rapidly gaining traction in modern medicinal chemistry as a privileged scaffold.

Recent patent literature highlights the strategic incorporation of the 3-isopropoxypyridin-2-yl motif in several high-value therapeutic areas. It serves as a key structural component in novel inhibitors targeting RNA helicase DHX9[1], dual ATM/DNA-PK inhibitors for anti-tumor therapy[2], benzenesulfonamide-based therapeutic agents[3], and formylated N-heterocyclic derivatives acting as FGFR4 inhibitors[4].

Mechanistic Causality: Why Choose the 3-Isopropoxy Scaffold?

When designing a synthetic route or selecting a scaffold, researchers must justify the increased steric complexity of the isopropoxy group compared to standard alternatives like (3-methoxypyridin-2-yl)methanol. The causality behind this choice rests on three pillars:

  • Metabolic Stability: Unsubstituted or methoxy-substituted pyridines are highly susceptible to rapid O-dealkylation by hepatic Cytochrome P450 (CYP) enzymes. The branched nature of the isopropoxy group introduces significant steric shielding around the ether oxygen, reducing the rate of enzymatic cleavage and prolonging the in vivo half-life of the resulting drug candidates[5].

  • Conformational Locking: The steric bulk of the isopropoxy group at the C3 position restricts the free rotation of the C2-substituent (e.g., after the methanol is converted to an amine or amide). This restriction often locks the molecule into a specific bioactive conformation, reducing the entropic penalty upon target binding.

  • Hydrophobic Pocket Engagement: In targets like DHX9, the isopropyl moiety effectively projects into adjacent lipophilic sub-pockets, driving binding affinity through favorable van der Waals interactions[1].

Comparative Performance Analysis

To objectively assess its performance, we compare (3-Isopropoxypyridin-2-yl)methanol against its closest structural analogs using standard medicinal chemistry heuristics and patent data.

ScaffoldCAS NumberSteric Bulk (Branching)Lipophilicity (cLogP proxy)CYP450 O-Dealkylation LiabilityTypical Oxidation Yield (to Aldehyde)
Pyridin-2-ylmethanol 119-06-2MinimalLowN/A>95%
(3-Methoxypyridin-2-yl)methanol 200062-85-3LowModerateHigh88-92%
(3-Isopropoxypyridin-2-yl)methanol 2168564-94-9HighHighLow82-85%

Novelty Assessment & Workflow Visualization

Navigating the patent space requires a targeted workflow to ensure that the chosen scaffold balances target affinity with Freedom to Operate (FTO).

PatentWorkflow A Identify Target (e.g., DHX9, ATM) B Scaffold Selection (Alkoxypyridines) A->B Structural Requirements C IP Novelty Check (Prior Art) B->C Substituent Screening D (3-Isopropoxy...) CAS: 2168564-94-9 C->D Optimal PK & FTO Balance

Logical workflow for selecting (3-Isopropoxypyridin-2-yl)methanol to balance affinity and FTO.

Experimental Methodology: A Self-Validating Protocol

To utilize this building block, the methanol group is typically oxidized to an aldehyde to serve as an electrophile for reductive amination[1]. The following protocol is designed as a self-validating system: the choice of reagents inherently prevents over-oxidation, ensuring high fidelity in the final yield.

Protocol: Selective Oxidation to 3-Isopropoxypicolinaldehyde Causality Check: We utilize activated Manganese Dioxide (MnO₂) rather than Dess-Martin Periodinane or Swern conditions. MnO₂ is highly chemoselective for picolinic alcohols. Because the electron-donating nature of the 3-isopropoxy group makes the pyridine ring electron-rich, there is an increased risk of over-oxidation to the carboxylic acid if harsher oxidants are used.

  • Step 1: Preparation: Dissolve 1.0 equivalent (e.g., 1.67 g, 10 mmol) of (3-Isopropoxypyridin-2-yl)methanol in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Step 2: Reagent Addition: Add 10.0 equivalents (8.69 g, 100 mmol) of activated MnO₂. Self-Validation: The large excess is required because the reaction occurs entirely on the solid surface of the MnO₂ lattice; using stoichiometric amounts will stall the reaction prematurely.

  • Step 3: Reaction Monitoring: Stir the suspension vigorously at room temperature for 12-16 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is complete when the highly polar starting material is entirely consumed, replaced by a higher Rf UV-active spot.

  • Step 4: Workup: Filter the heterogeneous mixture through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with additional DCM (3 x 20 mL) to ensure full product recovery.

  • Step 5: Isolation: Concentrate the filtrate under reduced pressure. The resulting 3-isopropoxypicolinaldehyde is typically obtained in >80% yield and high enough purity (>95% by NMR) to be used directly in downstream reductive aminations without column chromatography.

SyntheticPathway A (3-Isopropoxypyridin-2-yl)methanol Starting Material B Activated MnO2 / DCM Selective Oxidation A->B Avoids over-oxidation C 3-Isopropoxypicolinaldehyde Intermediate B->C D Amine + NaBH(OAc)3 Reductive Amination C->D Electrophilic capture E Target Drug Candidate (e.g., DHX9 Inhibitor) D->E

Step-by-step synthetic workflow from the methanol building block to the final drug candidate.

Conclusion

(3-Isopropoxypyridin-2-yl)methanol is not merely a structural variant; it is a strategic choice for medicinal chemists aiming to navigate complex patent landscapes while optimizing the metabolic stability and conformational rigidity of their lead compounds. Its proven utility in synthesizing clinical candidates underscores its immense value in the modern drug discovery toolkit.

References

  • Title: WO2023154519A1 - Inhibitors of RNA helicase DHX9 and uses thereof Source: Google Patents URL
  • Title: US12187742B2 - Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy Source: Google Patents URL
  • Title: US10662184B2 - Benzenesulfonamide compounds and their use as therapeutic agents Source: Google Patents URL
  • Title: KR20170129757A - Formylated N-heterocyclic derivatives as FGFR4 inhibitors Source: Google Patents URL
  • Title: Synthesis and Bioactivity of Novel Bis(heteroaryl)piperazine (BHAP) Reverse Transcriptase Inhibitors: Structure−Activity Relationships and Increased Metabolic Stability of Novel Substituted Pyridine Analogs Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。